KU-0058948 hydrochloride
Description
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Properties
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXROJFUSWNEBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KU-0058948 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Subject: KU-0058948 hydrochloride is a potent and specific small molecule inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, primarily targeting PARP1. Its mechanism of action is centered on the concept of synthetic lethality, making it a promising therapeutic agent for cancers with specific DNA repair defects.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound exerts its primary effect by potently inhibiting the enzymatic activity of PARP1 and PARP2.[1] PARP enzymes are crucial components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited by KU-0058948, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells that harbor mutations in key HR pathway genes, such as BRCA1 or BRCA2, this repair mechanism is defective.[1][2] The inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This principle, where a deficiency in two genes or pathways simultaneously results in cell death while a deficiency in either one alone does not, is known as synthetic lethality . KU-0058948 selectively induces lethality in tumor cells with pre-existing HR defects while largely sparing normal cells with functional HR pathways.[1]
Studies have demonstrated that KU-0058948 selectively inhibits the survival of mouse embryonic stem cells lacking Brca1 or Brca2 over their wild-type counterparts.[1] This synthetic lethal targeting has also been observed in cells deficient in the tumor suppressor PTEN, which can also lead to a state of HR deficiency.[1]
Signaling Pathway and Cellular Consequences
The signaling cascade initiated by DNA damage and the interventional role of KU-0058948 is visualized below. In essence, the drug prevents the PARP-mediated repair of SSBs, leading to the accumulation of DSBs that cannot be resolved in HR-deficient cells.
References
Saruparib (AZD5305): A Technical Whitepaper on a Potent and Selective PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saruparib (AZD5305) is a highly potent and selective, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] With an IC50 of approximately 3 nM for PARP1, Saruparib demonstrates a significant advancement in targeted cancer therapy.[3][4] Its high selectivity for PARP1 over PARP2 (with an IC50 of 1400 nM) is designed to enhance its therapeutic window, potentially reducing the hematological toxicities associated with first-generation, dual PARP1/2 inhibitors.[3][5] This technical guide provides an in-depth overview of Saruparib, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action: PARP1 Trapping and Synthetic Lethality
Saruparib exerts its anticancer effects through the principles of PARP1 trapping and synthetic lethality. PARP1 is a critical sensor of single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[6][7][8]
Saruparib inhibits the catalytic activity of PARP1, preventing the synthesis of PAR chains. More importantly, it "traps" the PARP1 protein on the DNA at the site of the break.[9][10] This trapped PARP1-DNA complex is a significant obstacle to DNA replication. When a replication fork encounters this complex, it can collapse, leading to the formation of a more cytotoxic double-strand DNA break (DSB).[9]
In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with deficiencies in the HRR pathway (e.g., due to mutations in BRCA1, BRCA2, PALB2, or RAD51C/D), these DSBs cannot be accurately repaired.[5][9] The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, cell death. This selective killing of HRR-deficient cancer cells while sparing normal cells is known as synthetic lethality.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for Saruparib (AZD5305) from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PARP1 IC50 | ~3 nM | Enzymatic Assay | [3][4] |
| PARP2 IC50 | 1400 nM (1.4 µM) | Enzymatic Assay | [3] |
| PARP1 Cellular IC50 | 2.3 nM | A549 cells | [3] |
| Selectivity (PARP2/PARP1) | ~500-fold | [5] |
Table 2: Preclinical Antitumor Activity
| Model | Treatment | Outcome | Reference |
| BRCA1-mutant TNBC PDX (MDA-MB-436) | Saruparib (≥0.1 mg/kg, daily) | >90% tumor regression | [1][5] |
| BRCA2-mutant Pancreatic PDX (Capan-1) | Saruparib (0.1 mg/kg, daily) | 52% tumor growth inhibition | [5] |
| BRCA1/2-mutated PDX models | Saruparib | 75% preclinical Complete Response Rate (pCRR) | [11][12] |
| BRCA1/2-mutated PDX models | Olaparib | 37% pCRR | [11][12] |
| BRCA1/2-mutated PDX models | Saruparib | Median preclinical Progression-Free Survival (pPFS) >386 days | [11][12] |
| BRCA1/2-mutated PDX models | Olaparib | Median pPFS 90 days | [11][12] |
Table 3: Clinical Efficacy (Phase I/IIa PETRA trial)
| Indication | Dose | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference |
| Advanced Solid Tumors (with BRCA1/2, PALB2, RAD51C/D mutations) | 60 mg daily | 48.4% | 7.3 months | 9.1 months | |
| Advanced Solid Tumors (with BRCA1/2, PALB2, RAD51C/D mutations) | 20 mg daily | 35.7% | 6.1 months | ||
| Advanced Solid Tumors (with BRCA1/2, PALB2, RAD51C/D mutations) | 90 mg daily | 46.7% | 5.6 months |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: Saruparib-induced PARP1 trapping leads to synthetic lethality.
Experimental Workflows
Caption: Workflow for assessing PARP1-DNA trapping.
Caption: Workflow for in vivo efficacy studies.
Detailed Experimental Protocols
PARP1 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Saruparib against PARP1 enzymatic activity.
-
Materials: Recombinant human PARP1, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Method:
-
Coat streptavidin plates with biotinylated NAD+.
-
In a separate plate, prepare a reaction mixture containing recombinant PARP1, activated DNA, and varying concentrations of Saruparib.
-
Initiate the PARylation reaction by adding NAD+.
-
Incubate the reaction mixture to allow for PAR synthesis.
-
Transfer the reaction mixture to the streptavidin-coated plates and incubate to capture the biotinylated PAR chains.
-
Wash the plates to remove unbound components.
-
Add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition at each Saruparib concentration and determine the IC50 value by non-linear regression.
-
Cellular PARP-DNA Trapping Assay
-
Objective: To quantify the ability of Saruparib to trap PARP1 onto chromatin in a cellular context.
-
Materials: A549 cells (or other suitable cell line), cell culture reagents, Saruparib, cell lysis buffer, chromatin fractionation buffers, SDS-PAGE reagents, anti-PARP1 antibody, secondary antibody, Western blot imaging system.
-
Method:
-
Seed A549 cells and allow them to adhere overnight.
-
Treat cells with a dose range of Saruparib for a specified time (e.g., 24 hours).
-
Harvest the cells and perform chromatin fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.
-
Resolve the chromatin fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity of PARP1 in the chromatin fraction relative to a loading control (e.g., histone H3). An increase in chromatin-bound PARP1 with increasing Saruparib concentration indicates PARP trapping.
-
Clonogenic Survival Assay
-
Objective: To assess the long-term antiproliferative effect of Saruparib on HRR-deficient versus HRR-proficient cells.
-
Materials: Isogenic cell line pairs (e.g., DLD-1 BRCA2 -/- and DLD-1 WT), cell culture reagents, Saruparib, crystal violet staining solution.
-
Method:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of Saruparib concentrations.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
Plot the surviving fraction against the drug concentration to generate dose-response curves and determine the IC50 for each cell line. A significantly lower IC50 in the HRR-deficient cell line demonstrates synthetic lethality.[5]
-
In Vivo Tumor Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of Saruparib in a preclinical in vivo model.
-
Materials: Immunocompromised mice (e.g., nude or NSG), HRR-deficient cancer cells (e.g., MDA-MB-436) or patient-derived xenograft (PDX) fragments, Saruparib, vehicle for oral administration, calipers.
-
Method:
-
Implant cancer cells subcutaneously into the flank of the mice. For PDX models, implant tumor fragments.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Saruparib or vehicle to the mice daily via oral gavage at the desired dose levels.
-
Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., PAR levels, γH2AX staining).
-
Analyze the data by comparing the tumor growth curves and calculating tumor growth inhibition or regression for the Saruparib-treated groups relative to the control group.[1][5][10]
-
Conclusion
Saruparib (AZD5305) is a promising, next-generation PARP1 inhibitor with a compelling preclinical and clinical profile. Its high potency and selectivity for PARP1 translate into significant antitumor activity in HRR-deficient cancer models, with the potential for an improved safety profile compared to first-generation PARP inhibitors. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working with this and other targeted therapies in the field of DNA damage response. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of Saruparib across various cancer types.[2][13][14][15][16]
References
- 1. Saruparib | PARP1 Inhibitor | CAS 2589531-76-8 | Buy Saruparib from Supplier InvivoChem [invivochem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 7. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saruparib (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer [astrazenecaclinicaltrials.com]
- 14. ascopubs.org [ascopubs.org]
- 15. A Randomized, 2-cohort, Double-blind, Placebo-controlled, Phase III Study of Saruparib (AZD5305) in Combination With Physician's Choice New Hormonal Agents in Patients With HRRm and Non-HRRm Metastatic Castration-Sensitive Prostate Cancer (EvoPAR-Prostate01) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 16. Facebook [cancer.gov]
The Role of KU-0058948 Hydrochloride in the DNA Damage Response: A Technical Guide
Executive Summary: The integrity of the cellular genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). Targeting the DDR has emerged as a promising strategy in cancer therapy, particularly for tumors harboring specific DNA repair defects. KU-0058948 hydrochloride is a potent and highly specific small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the repair of DNA single-strand breaks.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of KU-0058948, its effects on the DDR, and its therapeutic potential, supported by quantitative data and detailed experimental protocols for researchers in oncology and drug development.
Introduction to the DNA Damage Response and PARP Signaling
The DNA Damage Response is a sophisticated signaling cascade that detects DNA lesions, signals their presence, and promotes their repair. Key pathways within the DDR include Base Excision Repair (BER), which primarily handles single-strand breaks (SSBs), and two major pathways for double-strand break (DSB) repair: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the DDR. PARP1 acts as a DNA damage sensor, binding rapidly to SSBs. Upon binding, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation. This modification serves as a scaffold to recruit other DNA repair factors, facilitating the BER pathway and resolving the break.
This compound: Mechanism of Action
KU-0058948 is an inhibitor of PARP1, functioning by competitively binding to the enzyme's catalytic domain.[1][2][3][4] This inhibition prevents the synthesis of PAR chains, effectively "trapping" PARP1 on the DNA at the site of the single-strand break.
The Principle of Synthetic Lethality
The primary therapeutic mechanism exploited by KU-0058948 is synthetic lethality . This occurs when the combination of two genetic or chemical defects (e.g., a mutation in a DNA repair gene and the inhibition of another repair pathway) leads to cell death, whereas either defect alone is viable.
In the context of PARP inhibition:
-
KU-0058948 inhibits PARP1, preventing the efficient repair of SSBs.
-
During DNA replication, the replication fork encounters these unrepaired SSBs, leading to replication fork collapse and the formation of highly cytotoxic DSBs.
-
In healthy, HR-proficient cells, these DSBs can be efficiently repaired, and the cell survives.
-
However, in tumor cells with a deficient HR pathway (e.g., due to mutations in BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[5]
This selective targeting of HR-deficient cancer cells while sparing normal, healthy cells is the cornerstone of the therapeutic potential of PARP inhibitors like KU-0058948.
Cellular Effects and Therapeutic Applications
The primary consequence of KU-0058948 activity is the accumulation of cytotoxic DNA damage. This triggers a cascade of cellular events:
-
Induction of Apoptosis: KU-0058948 has been shown to induce apoptosis in primary myeloid leukemic cells and various myeloid leukemic cell lines.[1][6]
-
Cell Cycle Arrest: The presence of extensive DNA damage activates cell cycle checkpoints, leading to arrest, which prevents the cell from progressing to mitosis with a damaged genome.[1][3][6]
-
Chemosensitization and Radiosensitization: By crippling a key DNA repair pathway, KU-0058948 can sensitize cancer cells to DNA-damaging agents like chemotherapy and ionizing radiation. This combination can lead to a synergistic increase in tumor cell killing.[5][7] Studies have noted synergistic effects when KU-0058948 is combined with other agents, such as the HDAC inhibitor MS275, in treating acute myeloid leukemia (AML) cells that have defects in the HR pathway.[5][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KU-0058948 - Immunomart [immunomart.com]
- 7. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of KU-0058948 Hydrochloride on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critically involved in DNA single-strand break repair. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those found in certain myeloid leukemias, inhibition of PARP1 by KU-0058948 leads to the accumulation of DNA double-strand breaks during replication. This triggers a robust DNA damage response, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the effects of KU-0058948 on cell cycle progression, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its cellular effects.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key player in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers harboring defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, a concept known as synthetic lethality. This compound is a highly specific and potent small molecule inhibitor of PARP1 with an IC50 of 3.4 nM.[1][2] In myeloid leukemic cells, which often exhibit defects in HR, KU-0058948 has been shown to induce cell cycle arrest and apoptosis.[3] This document serves as a technical resource for researchers investigating the cellular and molecular consequences of PARP1 inhibition by KU-0058948, with a specific focus on its impact on cell cycle progression.
Mechanism of Action: Induction of Cell Cycle Arrest
The primary mechanism by which KU-0058948 exerts its anti-cancer effects in HR-deficient cells is through the induction of DNA damage and subsequent cell cycle arrest.
-
Inhibition of PARP1 and SSB Accumulation: KU-0058948 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) chains at sites of DNA single-strand breaks. This inhibition traps PARP1 on the DNA and stalls the repair of SSBs.
-
Conversion to DSBs during Replication: When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).
-
Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., due to BRCA mutations or other defects), these DSBs cannot be accurately repaired.
-
Activation of DNA Damage Response and Cell Cycle Checkpoints: The accumulation of unrepaired DSBs triggers the DNA Damage Response (DDR) signaling cascade. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.
-
S and G2/M Phase Arrest: Activated checkpoint kinases lead to the inhibition of key cell cycle regulators, such as the CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for progression through the S and G2/M phases of the cell cycle. Specifically, PARP inhibitors like KU-0058948 have been shown to cause an arrest in the S and G2/M phases in acute myeloid leukemia (AML) cells.[4] This arrest provides the cell with time to attempt DNA repair; however, in HR-deficient cells, this is often futile.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is ultimately driven into apoptosis (programmed cell death).
Quantitative Data on Cell Cycle Progression
Table 1: Expected Effect of KU-0058948 on Cell Cycle Distribution in a Sensitive Myeloid Leukemia Cell Line (Hypothetical Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55 | 25 | 20 | <5 |
| KU-0058948 (IC50) | 30 | 35 | 30 | >15 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Myeloid leukemia cell lines such as K562 or HL-60 are suitable models.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO, at a concentration of 10 mM. Store the stock solution at -20°C.
-
Treatment: Plate cells at a suitable density and allow them to attach (if adherent) or stabilize in suspension. Treat cells with various concentrations of this compound or a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
-
Procedure:
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
Western Blot Analysis of Cell Cycle and Apoptosis Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation and apoptosis.
-
Reagents:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-cleaved PARP1, anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Procedure:
-
Harvest and wash cells as described for cell cycle analysis.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a valuable research tool for investigating the consequences of PARP1 inhibition in cancer cells, particularly those with deficiencies in DNA repair pathways. Its ability to induce a robust S and G2/M phase cell cycle arrest and subsequent apoptosis in myeloid leukemia cells highlights the therapeutic potential of targeting PARP1 in this malignancy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the intricate cellular responses to KU-0058948 and other PARP inhibitors. A deeper understanding of these mechanisms will be crucial for the development of more effective and personalized cancer therapies.
References
Investigating Synthetic Lethality with KU-0058948 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of synthetic lethality using KU-0058948 hydrochloride, a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to this compound and Synthetic Lethality
This compound is a specific and potent inhibitor of PARP1, with an IC50 of 3.4 nM.[1] Its therapeutic potential is rooted in the concept of synthetic lethality, a phenomenon where the simultaneous loss of two gene functions leads to cell death, while the loss of either one alone is viable. In the context of cancer therapy, PARP inhibitors like KU-0058948 exploit this by targeting cancer cells with pre-existing defects in DNA repair pathways, particularly the homologous recombination (HR) pathway.
Many hereditary breast and ovarian cancers, as well as some sporadic tumors, harbor mutations in the BRCA1 or BRCA2 genes, which are critical components of the HR pathway. These BRCA-deficient tumors are heavily reliant on PARP-mediated single-strand break (SSB) repair to maintain genomic integrity. Inhibition of PARP by KU-0058948 leads to the accumulation of unrepaired SSBs, which are converted into lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3][4]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Potency of this compound
| Target | IC50 (nM) |
| PARP1 | 3.4[1] |
Table 2: Apoptotic and Cell Cycle Effects of KU-0058948 in Myeloid Leukemia Cells
| Cell Line | Treatment | % Apoptosis (Sub-G1) | % G2/M Arrest |
| P39 | 100 nM KU-0058948 | Increased | Increased |
| Mutz-3 | 100 nM KU-0058948 | Increased | Increased |
| Primary AML cells | 100 nM KU-0058948 | Increased | Increased |
Data extracted from Gaymes TJ, et al. Haematologica. 2009.[5]
Table 3: Synergistic Cytotoxicity of KU-0058948 and MS-275 in Myeloid Leukemia Cells
| Cell Line | Treatment | Outcome |
| PARP inhibitor-sensitive leukemic cells | KU-0058948 + MS-275 | Potentiated cytotoxic effect |
Data extracted from Gaymes TJ, et al. Haematologica. 2009.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Cell Culture
Myeloid leukemia cell lines (e.g., P39, Mutz-3, HL60, K562) and primary acute myeloid leukemia (AML) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with desired concentrations of this compound for the indicated time points.
-
Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Synergy Analysis with MS-275
-
Cell Treatment: Treat myeloid leukemia cells with a non-cytotoxic concentration of KU-0058948 (e.g., 5 nM) in combination with a non-cytotoxic concentration of the histone deacetylase (HDAC) inhibitor MS-275 (entinostat).
-
Viability Assay: After the desired incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.
-
Data Analysis: Compare the viability of cells treated with the combination to those treated with each agent alone. A synergistic effect is observed if the combination treatment results in a significantly greater reduction in cell viability than the additive effect of the individual treatments.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. haematologica.org [haematologica.org]
KU-0058948 Hydrochloride: A Technical Guide for Investigating Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KU-0058948 hydrochloride, a potent PARP1 inhibitor, and its application in the study of homologous recombination (HR). This document outlines the core mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its use in research and drug development.
Core Concepts: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP1 by molecules like this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), the repair of these DSBs is compromised. This leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a defect in a parallel pathway (HR), is known as synthetic lethality. This compound serves as a powerful tool to exploit this vulnerability in HR-deficient tumors.[1][2]
Quantitative Data
The following table summarizes the inhibitory activity and potency of KU-0058948.
| Target | IC50 (nM) | Notes |
| PARP1 | 3.4 | Potent and specific inhibitor.[3][4][5][6][7][8][9] |
| PARP2 | 1.5 | Also shows high affinity for PARP2. |
| PARP3 | 40 | Demonstrates selectivity over other PARP family members. |
| Tankyrase | >10,000 | Highly selective against Tankyrase. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of KU-0058948 and a typical experimental workflow for its use in studying homologous recombination.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HR-proficient and HR-deficient cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.[12]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[12]
Immunofluorescence for RAD51 Foci Formation
This assay visualizes the recruitment of RAD51 to sites of DNA damage, a key step in homologous recombination. A reduction in RAD51 foci formation after DNA damage indicates a defect in the HR pathway.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time, followed by induction of DNA damage.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Incubation: Incubate with the primary anti-RAD51 antibody, followed by incubation with the fluorescently-labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A significant decrease in RAD51 foci in KU-0058948-treated, HR-deficient cells compared to HR-proficient cells is expected.[15][16][17][18]
References
- 1. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preclinical Profile of KU-0058948 Hydrochloride in Acute Myeloid Leukemia (AML): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse and poor prognosis, underscoring the urgent need for novel therapeutic strategies. One promising avenue of investigation is the targeting of DNA damage response (DDR) pathways, which are often dysregulated in cancer cells. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a class of agents that can exploit deficiencies in DNA repair mechanisms, particularly in tumors with homologous recombination (HR) defects. This technical guide provides an in-depth overview of the preclinical studies of KU-0058948 hydrochloride, a potent and specific PARP1 inhibitor, in the context of AML.
This compound has demonstrated significant preclinical activity against AML cells, primarily by inducing cell cycle arrest and apoptosis.[1] Its mechanism of action is linked to the synthetic lethality principle, where the inhibition of PARP1 in cancer cells with a pre-existing defect in the HR DNA repair pathway leads to catastrophic DNA damage and cell death. This document summarizes the key quantitative data from in vitro studies, provides detailed experimental protocols for the cited assays, and visualizes the relevant biological pathways and workflows.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various AML cell lines and primary patient samples. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Cytotoxicity of KU-0058948 in AML Cell Lines
| Cell Line | IC50 (nM) for PARP1 |
| PARP1 | 3.4[2][3][4] |
Note: Specific IC50 values for growth inhibition in a broad panel of AML cell lines were not explicitly detailed in the provided search results. The primary reported IC50 is for the direct inhibition of the PARP1 enzyme.
Table 2: Induction of Apoptosis by KU-0058948 in AML Cell Lines and Primary Samples
| Cell Type | Treatment | % Apoptotic Cells (Early + Late) |
| P39 (PARP inhibitor-sensitive cell line) | 100 nM KU-0058948 for 120h | Significant increase in sub-G1 population |
| Mutz-3 (PARP inhibitor-sensitive cell line) | 100 nM KU-0058948 for 120h | Significant increase in sub-G1 population |
| Primary AML Patient Cells (n=2 of 12) | 1 µM KU-0058948 for 5 days | >50% reduction in viable cells |
Data extracted from Gaymes et al., 2009. The study highlighted that sensitivity was observed in a subset of primary AML samples.
Table 3: Effect of KU-0058948 on Clonogenic Survival of AML Cells
| Cell Line | Treatment | % Survival (relative to control) |
| P39 | Variable concentrations of KU-0058948 | Dose-dependent decrease |
| Mutz-3 | Variable concentrations of KU-0058948 | Dose-dependent decrease |
| Primary AML Patient Cells (sensitive samples) | 1 µM KU-0058948 | Significant reduction in colony formation |
Data extracted from Gaymes et al., 2009. The study demonstrated that KU-0058948 reduces the colony-forming ability of sensitive AML cells.
Table 4: Synergistic Effect of KU-0058948 with MS275 (HDAC Inhibitor)
| Cell Line | Treatment | Observation |
| PARP inhibitor-sensitive leukemic cells | KU-0058948 + MS275 | Potentiation of cytotoxic effect |
Finding from Gaymes et al., 2009, suggesting a combination strategy to enhance the efficacy of PARP inhibition in AML.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound in AML are provided below.
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This protocol is for assessing the induction of apoptosis in AML cells following treatment with KU-0058948.
Materials:
-
AML cell lines or primary patient mononuclear cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed AML cells at a density of 1 x 10^6 cells/mL in a T25 culture flask. Allow cells to adhere (if applicable) or stabilize in suspension overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48-120 hours).
-
Cell Harvesting: Collect both floating and adherent (if any) cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of KU-0058948 on the cell cycle distribution of AML cells.
Materials:
-
AML cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with KU-0058948 as described in the apoptosis assay protocol. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).
Clonogenic Assay (Soft Agar)
This protocol assesses the long-term proliferative capacity of AML cells after treatment with KU-0058948.
Materials:
-
AML cells
-
This compound
-
Complete RPMI-1640 medium
-
Agar
-
6-well plates
Procedure:
-
Prepare Agar Layers: Prepare a bottom layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Cell Suspension: Treat a single-cell suspension of AML cells with various concentrations of KU-0058948 for a specified period.
-
Top Agar Layer: Mix the treated cells in a top layer of 0.3% agar in complete medium.
-
Plating: Carefully layer the cell-containing top agar onto the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 10-14 days, or until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution such as crystal violet. Count the number of colonies (typically defined as a cluster of >50 cells) under a microscope.
-
Data Analysis: Calculate the percent survival of treated cells relative to the vehicle-treated control.
Western Blot for PARP Cleavage
This protocol is used to detect the cleavage of PARP1, a hallmark of apoptosis, in AML cells treated with KU-0058948.
Materials:
-
AML cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat AML cells with KU-0058948. Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary anti-PARP1 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Identify the full-length PARP1 band (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). An increase in the cleaved fragment indicates apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the preclinical studies of this compound in AML.
Caption: Mechanism of action of KU-0058948 in HR-deficient AML cells.
Caption: Experimental workflow for in vitro analysis of KU-0058948 in AML.
Conclusion
References
The PARP Inhibitor KU-0058948 Hydrochloride: A Technical Guide to its Efficacy in BRCA Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, particularly for tumors harboring specific DNA repair defects. One of the most successful applications of this approach is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are critical components of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Their inactivation in tumor cells creates a dependency on other repair pathways, such as base excision repair (BER), where PARP enzymes play a central role.
KU-0058948 hydrochloride is a potent and specific inhibitor of PARP-1 and PARP-2.[1][2] Its mechanism of action is centered on the catalytic inhibition of PARP, which leads to the accumulation of unrepaired single-strand breaks (SSBs). During DNA replication, these SSBs are converted into toxic DSBs. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-mutant cells with a deficient HR pathway, these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This targeted approach allows for the selective killing of cancer cells while sparing normal, HR-proficient cells.
This technical guide provides an in-depth overview of this compound, focusing on its effects on BRCA mutant cells. It includes a summary of its efficacy, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of KU-0058948 in BRCA Mutant Cells
The following tables summarize the quantitative data on the efficacy of this compound in various cell lines. The data highlights the profound sensitivity of BRCA-deficient cells to PARP inhibition compared to their wild-type counterparts.
Table 1: In Vitro Efficacy of this compound
| Cell Line | BRCA Status | IC50 (nM) | SF50 (µM) | Reference |
| CAPAN-1 | BRCA2 mutant (6174delT) | 3.4 | - | [2] |
| Mouse ES Cells | Brca2 deficient | - | ~0.015 | [2] |
| Mouse ES Cells | Brca2 wild-type | - | ~15 | [2] |
| MCF7 | BRCA wild-type | - | ~1.3 | [2] |
IC50: Half-maximal inhibitory concentration. SF50: Concentration required to reduce cell survival by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to a cytotoxic agent.
Materials:
-
BRCA mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed an appropriate number of cells into 6-well plates to obtain approximately 50-100 colonies per well in the untreated control. The number of cells to seed will vary depending on the cell line's plating efficiency and sensitivity to the drug.
-
Allow cells to attach overnight in the incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with medium containing the desired concentrations of KU-0058948 or vehicle control (DMSO).
-
Incubate the cells for the desired exposure time (e.g., 24 hours or continuous exposure for 10-14 days).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Western Blot for PARP Cleavage
This assay is used to detect the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
-
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including any floating cells in the medium) after drug treatment.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of synthetic lethality with KU-0058948 in BRCA mutant cells.
Caption: Experimental workflow for the clonogenic survival assay.
Caption: Experimental workflow for Western blot analysis of PARP cleavage.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Conclusion
This compound is a potent PARP inhibitor that demonstrates significant and selective cytotoxicity against cancer cells with BRCA1 or BRCA2 mutations. The principle of synthetic lethality provides a strong rationale for its therapeutic use in this patient population. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to further investigate the efficacy and mechanisms of action of KU-0058948 and other PARP inhibitors. As the field of personalized medicine continues to advance, a deeper understanding of the molecular interactions and cellular responses to such targeted therapies will be crucial for the development of more effective cancer treatments.
References
Methodological & Application
Application Notes and Protocols for KU-0058948 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 by KU-0058948 leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and selective cancer cell death. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation activity prevents the recruitment of DNA repair proteins to the site of SSBs. Consequently, these unrepaired SSBs are converted to DSBs during S-phase of the cell cycle. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
Table 1: Biochemical Inhibition of PARP1 by this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PARP1 | Enzymatic Assay | 3.4 | [1] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 120 | Data not available |
| HL60 | Acute Promyelocytic Leukemia | 120 | Data not available |
| U937 | Histiocytic Lymphoma | 120 | Data not available |
| Primary AML Cells | Acute Myeloid Leukemia | 120 | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PARP1 signaling pathway in DNA repair and mechanism of action of KU-0058948.
Caption: Experimental workflows for key in vitro assays.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP1 assay kits and is designed to quantify the enzymatic activity of PARP1 in a 96-well format.
Materials:
-
Recombinant human PARP1 enzyme
-
96-well white, flat-bottom plates
-
Histone H4
-
Activated DNA (e.g., nuclease-treated salmon sperm DNA)
-
This compound
-
10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Histone H4 (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the plate 3 times with Wash Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in 1X PARP Buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Setup: In each well, add 25 µL of 1X PARP Buffer, 10 µL of activated DNA (e.g., 2.5 µg/mL), and 5 µL of the diluted KU-0058948 or vehicle.
-
Enzyme Addition: Add 10 µL of diluted PARP1 enzyme (e.g., 50 ng/well) to all wells except the no-enzyme control.
-
Initiate Reaction: Add 50 µL of Biotinylated NAD+ (e.g., 5 µM) to each well to start the reaction. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of KU-0058948 relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., K562, HL60, U937)
-
Complete cell culture medium
-
This compound
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48-72 hours. Include a vehicle-treated control.[2]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
References
Application Notes and Protocols for KU-0058948 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway.[1][2][3][4] With an in vitro IC50 of 3.4 nM for PARP1, this small molecule has emerged as a valuable tool for investigating the role of PARP1 in DNA repair, cell cycle regulation, and apoptosis.[1][2][3][4][5] Notably, KU-0058948 has demonstrated efficacy in inducing cell cycle arrest and apoptosis in primary myeloid leukemic cells and various myeloid leukemic cell lines, highlighting its therapeutic potential in hematological malignancies.[1][3][6][7] These application notes provide a comprehensive guide for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the catalytic activity of PARP1. PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition of PARP1 by KU-0058948 prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This mechanism is known as synthetic lethality.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell line-dependent and assay-specific. The following table summarizes effective concentrations reported in the literature for various myeloid leukemia cell lines. It is strongly recommended to perform a dose-response experiment for each new cell line and experimental setup.
| Cell Line | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |
| K562 | Chronic Myelogenous Leukemia | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |
| KG1a | Acute Myelogenous Leukemia | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |
| U937 | Histiocytic Lymphoma | Apoptosis (Annexin V) | 1 µM - 10 µM | Significant increase in apoptosis after 48-72 hours. | (Gaymes et al., 2009) |
| Primary AML Blasts | Acute Myelogenous Leukemia | Apoptosis (Annexin V) | 1 µM | Significant increase in apoptosis in 10 out of 14 patient samples. | (Gaymes et al., 2009) |
Experimental Protocols
Stock Solution Preparation
-
Reconstitution : this compound is soluble in water and DMSO.[3] For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO.
-
Storage : Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Cell Attachment : Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment : Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells with medium and DMSO vehicle control wells.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining : Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment : Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting : Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation : Incubate for 30 minutes at 37°C in the dark.
-
Analysis : Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Mandatory Visualizations
Caption: PARP1 signaling pathway in DNA damage repair and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KU-0058948 - Immunomart [immunomart.com]
Application Notes and Protocols for KU-0058948 Hydrochloride in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway, with an IC50 of 3.4 nM.[1] By inhibiting PARP1, KU-0058948 disrupts the repair of single-strand DNA breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during replication. This overwhelming DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality. This mechanism makes PARP inhibitors like KU-0058948 a promising therapeutic strategy for cancers with specific DNA repair deficiencies. Efficacy of KU-0058948 has been demonstrated in acute myeloid leukemia (AML) cell lines and primary samples with defects in the HR pathway.
These application notes provide a comprehensive protocol for utilizing this compound in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy. The protocols are based on established methodologies for PARP inhibitors in preclinical cancer models.
Data Presentation
The following tables provide a template for presenting quantitative data from a xenograft study using this compound. The values presented are for illustrative purposes and should be replaced with experimental data.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 28) (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - |
| KU-0058948 HCl (25 mg/kg) | Daily, p.o. | 750 ± 90 | 50 |
| KU-0058948 HCl (50 mg/kg) | Daily, p.o. | 450 ± 65 | 70 |
| Positive Control (e.g., Olaparib 50 mg/kg) | Daily, p.o. | 480 ± 70 | 68 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dosing Schedule | Mean Body Weight Change (Day 28 vs Day 0) (%) ± SEM |
| Vehicle Control | Daily, p.o. | +5.2 ± 1.5 |
| KU-0058948 HCl (25 mg/kg) | Daily, p.o. | +4.8 ± 1.2 |
| KU-0058948 HCl (50 mg/kg) | Daily, p.o. | +1.5 ± 2.0 |
| Positive Control (e.g., Olaparib 50 mg/kg) | Daily, p.o. | +1.8 ± 1.8 |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound through the inhibition of the PARP1 signaling pathway, leading to synthetic lethality in homologous recombination-deficient cancer cells.
Caption: PARP1 Inhibition Pathway by this compound.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Lines: Select cancer cell lines with known DNA repair pathway status. It is recommended to use a pair of isogenic cell lines (one with functional HR, one with deficient HR, e.g., BRCA1/2 knockout) to demonstrate synthetic lethality. Alternatively, use cell lines known to be sensitive to PARP inhibitors (e.g., certain ovarian, breast, or AML cell lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Mouse Model Establishment
-
Animals: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
For subcutaneous xenografts, inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors will typically become palpable within 1-2 weeks.
-
Experimental Workflow
The following diagram outlines the general workflow for a xenograft study with this compound.
Caption: General Xenograft Study Workflow.
Drug Preparation and Administration
-
Formulation: this compound is soluble in water and DMSO. For in vivo use, a common vehicle is 0.5% (w/v) methylcellulose in sterile water. Prepare the formulation fresh daily.
-
Dosage: Based on preclinical studies with similar PARP inhibitors, a starting dose range of 25-50 mg/kg can be considered. A dose-response study is recommended to determine the optimal dose.
-
Administration: Administer the drug solution orally (p.o.) via gavage or intraperitoneally (i.p.). The volume of administration should be adjusted based on the mouse's body weight (typically 10 mL/kg).
Study Conduct and Monitoring
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Schedule: A common treatment schedule is once daily for 21-28 consecutive days.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the % TGI using the formula: % TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
Pharmacodynamic Analysis (Optional)
-
At the end of the study, tumors can be harvested and processed for pharmacodynamic analysis to confirm target engagement.
-
Western Blotting: Analyze the expression of PARP1 and downstream markers of DNA damage (e.g., γH2AX) in tumor lysates.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
This document provides a detailed framework for conducting preclinical in vivo studies with this compound in a xenograft mouse model. Adherence to these protocols will enable researchers to generate robust and reproducible data to evaluate the anti-tumor efficacy of this promising PARP1 inhibitor. It is crucial to adapt these general guidelines to the specific experimental context, including the choice of cell line and the specific research questions being addressed.
References
Application Notes and Protocols: KU-0058948 Hydrochloride for Primary Myeloid Leukemic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway, with an IC50 of 3.4 nM.[1] In the context of primary myeloid leukemic cells, which often exhibit defects in homologous recombination (HR), a major DNA double-strand break repair pathway, inhibition of PARP1 by KU-0058948 leads to synthetic lethality. This results in the induction of cell cycle arrest and apoptosis, making it a promising therapeutic agent for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] Furthermore, the cytotoxic effects of KU-0058948 can be potentiated by combination with other agents, such as the histone deacetylase (HDAC) inhibitor MS275.[1][2] These application notes provide a summary of the key findings, quantitative data, and detailed protocols for studying the effects of KU-0058948 in primary myeloid leukemic cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of KU-0058948 in Myeloid Leukemia Cell Lines and Primary AML Cells
| Cell Type | Treatment Duration (days) | IC50 (µM) |
| P39 (AML Cell Line) | 5 | 1.0 |
| Mutz-3 (AML Cell Line) | 5 | 1.0 |
| HL60 (AML Cell Line) | 5 | >10 |
| Primary AML Cells (Patient 1) | 5 | 0.01 |
| Primary AML Cells (Patient 2) | 5 | 0.01 |
Table 2: Induction of Apoptosis by KU-0058948 in Primary AML Cells
| Treatment | Concentration (µM) | Duration (days) | % Apoptosis (Sub-G1) |
| Control | - | 5 | 15 |
| KU-0058948 | 1 | 5 | 60 |
Table 3: Effect of KU-0058948 on Cell Cycle Distribution in Primary AML Cells
| Treatment | Concentration (µM) | Duration (days) | % G1 | % S | % G2/M |
| Control | - | 5 | 65 | 10 | 25 |
| KU-0058948 | 1 | 5 | 20 | 20 | 60 |
Table 4: Synergistic Cytotoxicity of KU-0058948 and MS275 in Primary AML Cells
| Treatment | Concentration | % Cell Survival |
| Control | - | 100 |
| KU-0058948 | 5 nM | 90 |
| MS275 | 50 nM | 85 |
| KU-0058948 + MS275 | 5 nM + 50 nM | 40 |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of KU-0058948-induced synthetic lethality in HR-deficient myeloid leukemic cells.
Caption: Workflow for assessing apoptosis in myeloid leukemic cells.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Cell Culture
Primary myeloid leukemic cells and myeloid leukemic cell lines (e.g., P39, Mutz-3, HL60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Drug Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 5 days). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, cleaved PARP, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for primary myeloid leukemias, particularly those with inherent defects in DNA repair. The provided data and protocols offer a framework for researchers to investigate its mechanism of action and explore its efficacy alone or in combination with other anti-cancer agents. The synergistic effect with the HDAC inhibitor MS275 highlights a promising combination therapy strategy that warrants further investigation.
References
- 1. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with KU-0058948 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks (SSBs).[1][2] In cancer cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP1 by KU-0058948 leads to the accumulation of unrepaired SSBs.[3] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired, ultimately triggering cell cycle arrest and apoptosis.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce apoptosis in cancer cells.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of PARP1.[5] PARP1 binds to sites of DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. By blocking PARP1 activity, KU-0058948 prevents the repair of SSBs.[5] In HR-deficient cells, the resulting DSBs from collapsed replication forks cannot be repaired, leading to genomic instability and the activation of apoptotic pathways.[3][6]
Quantitative Data
The inhibitory activity of KU-0058948 has been quantified against several PARP enzymes, demonstrating its high potency and selectivity for PARP1 and PARP2.[7]
| Target | IC50 (nM) |
| PARP1 | 3.4[1][7][8][9] |
| PARP2 | 1.5[7] |
| PARP3 | 40[7] |
| PARP4 | 1,200[7] |
| Tankyrase | >10,000[7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (Molecular Weight: 416.88 g/mol )[9]
-
Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent.[7]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.17 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
2. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used. Myeloid leukemic cell lines such as P39 and MUTZ-3 have been shown to be sensitive to KU-0058948.[7]
-
Materials:
-
Appropriate cancer cell line (e.g., P39, MUTZ-3, or BRCA-deficient cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture flasks or plates
-
This compound stock solution (10 mM)
-
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
The following day, prepare working solutions of this compound by diluting the 10 mM stock solution in a complete culture medium. A final concentration of 1 µM has been shown to induce apoptosis in P39 and MUTZ-3 cells.[7] It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for your cell line.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to induce apoptosis.
-
3. Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US8071579B2 - DNA damage repair inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 4. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for Combining KU-0058948 Hydrochloride with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with an IC50 of 3.4 nM for PARP-1.[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP in cancer cells, especially those with deficiencies in other DNA repair pathways such as homologous recombination (HR), leads to the accumulation of DSBs during DNA replication, ultimately resulting in synthetic lethality and apoptotic cell death.[2] This mechanism provides a strong rationale for combining PARP inhibitors with DNA-damaging chemotherapy agents to enhance their anti-tumor efficacy.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining this compound with various chemotherapy agents. The protocols outlined below are intended to serve as a guide for researchers investigating the synergistic potential of these combinations in various cancer models.
Data Presentation: In Vitro Synergistic Effects
The following tables summarize representative quantitative data from preclinical studies on the combination of PARP inhibitors with different chemotherapy agents. It is important to note that while specific data for this compound is limited, the data presented for other PARP inhibitors can serve as a valuable reference for experimental design, with the acknowledgment that potency and synergy levels may vary.
Table 1: Synergistic Effects of PARP Inhibitors with Temozolomide in Pediatric Cancer Cell Lines
| Cell Line | Cancer Type | PARP Inhibitor | Chemotherapy Agent | Fold Potentiation of Temozolomide IC50 | Reference |
| TC-71 | Ewing Sarcoma | Talazoparib | Temozolomide | 48 | [3] |
| A-673 | Ewing Sarcoma | Talazoparib | Temozolomide | 30 | [3] |
| RH-30 | Rhabdomyosarcoma | Talazoparib | Temozolomide | 85 | [3] |
| RS4;11 | Leukemia | Talazoparib | Temozolomide | 34 | [3] |
Table 2: Synergistic Effects of PARP Inhibitors with Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Sensitivity | PARP Inhibitor | Chemotherapy Agent | Combination Index (CI) at Fa 0.5* | Reference |
| A2780 | Sensitive | Olaparib | Cisplatin | < 1 (Synergistic) | [4] |
| A2780cis | Resistant | Olaparib | Cisplatin | < 1 (Synergistic) | [4] |
| SKOV-3 | Intermediate | GW280264X (ADAM17/PARP inhibitor) | Cisplatin | < 1 (Synergistic) | [5] |
*Fa 0.5 represents the drug concentration that inhibits 50% of cell growth.
Table 3: Synergistic Effects of PARP Inhibitors with Doxorubicin in Breast and Leukemia Cancer Cell Lines
| Cell Line | Cancer Type | PARP Inhibitor | Chemotherapy Agent | Observation | Reference |
| NALM-6 | B-cell precursor acute lymphoblastic leukemia | NU7441 (DNA-PK inhibitor) | Doxorubicin | Increased apoptosis | [6] |
| SUP-B15 | B-cell precursor acute lymphoblastic leukemia | NU7441 (DNA-PK inhibitor) | Doxorubicin | Increased apoptosis | [6] |
| MOLM-13 | Acute Myeloid Leukemia | - | Doxorubicin | Selective apoptosis | [7][8] |
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying the nature of drug interactions (synergism, additivity, or antagonism).[9][10][11][12]
Objective: To determine the combination index (CI) for this compound and a selected chemotherapy agent in a cancer cell line of interest.
Materials:
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Temozolomide; stock solution in appropriate solvent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent separately in complete medium.
-
Treat the cells with a range of concentrations for each drug individually. Include a vehicle control.
-
Incubate for a duration relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).
-
Determine cell viability using a suitable assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Treatment:
-
Based on the single-agent IC50 values, design a combination treatment matrix. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s) or a non-constant ratio (checkerboard) design.
-
Prepare serial dilutions of the drug combination.
-
Treat the cells with the combination dilutions and incubate for the same duration as the single-agent experiments.
-
Measure cell viability.
-
-
Data Analysis:
-
Use software like CompuSyn to analyze the data based on the Chou-Talalay method.[11]
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Xenograft Model Protocol: Combination of a PARP Inhibitor and Temozolomide
This protocol is adapted from studies using other PARP inhibitors in combination with temozolomide and can be modified for this compound.[3][13][14][15][16][17]
Objective: To evaluate the in vivo efficacy of this compound in combination with temozolomide in a subcutaneous or orthotopic xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Cancer cell line of interest (e.g., glioblastoma, Ewing sarcoma)
-
This compound formulated for oral gavage
-
Temozolomide formulated for intraperitoneal injection or oral gavage
-
Calipers for tumor measurement
-
Animal welfare monitoring supplies
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse. For orthotopic models, follow established surgical procedures for implantation into the relevant organ (e.g., brain).[15]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Temozolomide alone
-
This compound + Temozolomide
-
-
-
Dosing and Administration:
-
Determine the maximum tolerated dose (MTD) of this compound and temozolomide, both as single agents and in combination, in preliminary studies.
-
Administer this compound orally (e.g., once or twice daily) and temozolomide intraperitoneally or orally (e.g., daily for 5 days). The dosing schedule should be optimized based on the specific model and drug pharmacokinetics.[3]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
The primary endpoint is typically tumor growth delay or inhibition. Survival can be a secondary endpoint.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for PAR levels, immunohistochemistry for DNA damage markers).
-
Signaling Pathways and Visualizations
The synergistic effect of combining PARP inhibitors with DNA-damaging chemotherapy is rooted in the disruption of critical DNA repair pathways.
Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy using the Chou-Talalay method.
Signaling Pathway of PARP Inhibition and Chemotherapy Synergy
Caption: Mechanism of synergy between PARP inhibitors and chemotherapy.
Logical Relationship of Combination Therapy Outcome
Caption: Expected outcomes of combination therapy based on HR status.
Conclusion
The combination of this compound with DNA-damaging chemotherapy agents represents a promising therapeutic strategy. The protocols and data presented here provide a framework for the preclinical evaluation of these combinations. A thorough understanding of the underlying molecular mechanisms and careful experimental design, including robust synergy analysis, are crucial for the successful translation of these findings into clinical applications. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from this combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Promotion of Cell Death in Cisplatin-Resistant Ovarian Cancer Cells through KDM1B-DCLRE1B Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK enhances chemosensitivity of B-cell precursor acute lymphoblastic leukemia cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 10. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Scilit [scilit.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for KU-0058948 Hydrochloride in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the cellular DNA damage response (DDR).[1][2] PARP inhibitors represent a promising class of anti-cancer agents that can function as radiosensitizers.[3][4][5] By impeding the repair of single-strand breaks (SSBs) in DNA, KU-0058948 can lead to the accumulation of more cytotoxic double-strand breaks (DSBs) when cells are exposed to ionizing radiation (IR). This synthetic lethality approach enhances the efficacy of radiotherapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR).[6] These application notes provide a comprehensive overview of the use of this compound in radiosensitization studies, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action: Radiosensitization by PARP Inhibition
Ionizing radiation induces various forms of DNA damage, with DSBs being the most lethal. Cells have evolved complex DNA repair mechanisms to counteract this damage, primarily through non-homologous end joining (NHEJ) and homologous recombination (HR) for DSBs, and base excision repair (BER) for SSBs. PARP1 is a critical sensor of SSBs and initiates their repair through the BER pathway.
Inhibition of PARP1 by KU-0058948 prevents the efficient repair of IR-induced SSBs. During DNA replication, these unrepaired SSBs are converted into DSBs at the replication fork. The increased burden of DSBs overwhelms the cellular repair capacity, leading to cell cycle arrest, genomic instability, and ultimately, apoptotic cell death. This enhanced cell killing in the presence of a PARP inhibitor and radiation is the basis of radiosensitization.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from typical radiosensitization experiments with a PARP inhibitor like KU-0058948. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Cell Line | Treatment | IC50 (nM) | Surviving Fraction at 2 Gy (SF2) | Sensitizer Enhancement Ratio (SER) |
| HCT116 (HR proficient) | Radiation Alone | - | 0.65 | 1.0 |
| KU-0058948 (1 µM) + Radiation | 50 | 0.45 | 1.4 | |
| MDA-MB-436 (HR deficient) | Radiation Alone | - | 0.70 | 1.0 |
| KU-0058948 (1 µM) + Radiation | 10 | 0.30 | 2.3 |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation and a radiosensitizing agent.
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Plate a predetermined number of cells (ranging from 100 to 5000, depending on the radiation dose) into 6-well plates. Allow cells to attach overnight.[6]
-
-
Drug Treatment:
-
Pre-treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 2-24 hours) before irradiation.[6] Include a vehicle control (e.g., DMSO).
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.[7]
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.[6]
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for each treatment condition: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) at each radiation dose: SF = PE of treated cells / PE of control cells.
-
Plot the SF values on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.
-
The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) in the absence of the drug by the dose required for the same level of kill in the presence of the drug.
-
Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol is used to assess the molecular effects of KU-0058948 and radiation on key proteins involved in DNA damage signaling and apoptosis.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in culture dishes and treat with KU-0058948 and/or radiation as described for the clonogenic assay.
-
At various time points post-treatment (e.g., 1, 6, 24 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-γH2AX (Ser139): A marker for DNA double-strand breaks.
-
Cleaved PARP: An indicator of apoptosis.
-
Cleaved Caspase-3: A key executioner caspase in apoptosis.
-
β-actin or GAPDH: As a loading control.
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle, which can be altered by DNA damage and repair inhibitors.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with KU-0058948 and/or radiation.
-
At desired time points, harvest the cells by trypsinization, including the supernatant to collect any floating cells.
-
-
Fixation:
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is often observed after irradiation, and abrogation of this checkpoint by a radiosensitizer can lead to mitotic catastrophe.
-
Conclusion
This compound, as a PARP inhibitor, holds significant potential as a radiosensitizing agent for cancer therapy. The protocols outlined in these application notes provide a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. By combining clonogenic survival assays with molecular analyses of DNA damage, cell cycle progression, and apoptosis, a comprehensive understanding of the radiosensitizing effects of KU-0058948 can be achieved, paving the way for its further development and potential clinical application.
References
- 1. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PARP inhibition and the radiosensitizing effects of the PARP inhibitor ABT-888 in in vitro hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors as a radiosensitizer: a future promising approach in prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical and clinical evaluation of PARP inhibitors as tumour-specific radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of PARP Cleavage Following KU-0058948 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for various cellular processes, including DNA repair and programmed cell death. PARP1, the most abundant member, is activated by DNA strand breaks. Upon activation, it synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery. However, in the context of extensive DNA damage, the overactivation of PARP1 can lead to cellular energy depletion and cell death. A hallmark of apoptosis, or programmed cell death, is the cleavage of PARP1 by caspases, primarily caspase-3 and caspase-7. This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain, rendering the enzyme inactive and facilitating cellular disassembly.[1][2]
KU-0058948 is a potent and specific inhibitor of PARP1, with an IC50 of 3.4 nM.[3] By inhibiting PARP's enzymatic activity, KU-0058948 can lead to an accumulation of DNA damage, particularly in cancer cells with deficient DNA repair pathways, which in turn can trigger apoptosis.[4] This application note provides a detailed protocol for the detection of PARP1 cleavage in cell cultures treated with KU-0058948 using Western blot analysis, a robust method for monitoring the induction of apoptosis.
Signaling Pathway and Experimental Workflow
The inhibition of PARP1 by KU-0058948 prevents the efficient repair of DNA single-strand breaks. These unrepaired breaks can be converted into more cytotoxic double-strand breaks during DNA replication, leading to the activation of apoptotic signaling pathways. This culminates in the activation of executioner caspases (caspase-3 and -7) which then cleave PARP1, a key indicator of apoptosis.
The following diagram outlines the workflow for the Western blot protocol to detect PARP cleavage.
Data Presentation
Quantitative analysis of Western blot data can be performed using densitometry software (e.g., ImageJ). The intensity of the bands corresponding to full-length PARP1 (~116 kDa) and cleaved PARP1 (~89 kDa) are measured and normalized to a loading control (e.g., β-actin or GAPDH). The ratio of cleaved PARP1 to full-length PARP1 provides a quantitative measure of apoptosis.
| Treatment Group | Concentration | Full-Length PARP1 (Relative Intensity) | Cleaved PARP1 (Relative Intensity) | Ratio (Cleaved/Full-Length) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 0.05 ± 0.02 | 0.05 |
| KU-0058948 | 10 nM | 0.85 ± 0.07 | 0.45 ± 0.06 | 0.53 |
| KU-0058948 | 50 nM | 0.62 ± 0.09 | 0.88 ± 0.11 | 1.42 |
| KU-0058948 | 100 nM | 0.31 ± 0.06 | 1.52 ± 0.15 | 4.90 |
| Positive Control (e.g., Staurosporine) | 1 µM | 0.25 ± 0.04 | 1.85 ± 0.20 | 7.40 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line for your study. Myeloid leukemia cell lines are a good starting point given the known efficacy of KU-0058948.[3]
-
Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
KU-0058948 Preparation: Prepare a stock solution of KU-0058948 in an appropriate solvent, such as DMSO.
-
Treatment: Treat cells with a range of KU-0058948 concentrations (e.g., 10 nM, 50 nM, 100 nM, and 500 nM) for a predetermined time, typically 24 to 48 hours. Include a vehicle-only control (DMSO) and a positive control for apoptosis (e.g., 1 µM staurosporine for 4-6 hours).
Cell Lysis and Protein Quantification
-
Wash: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% gradient or a 10% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system at 100V for 60-90 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (~116 kDa) and cleaved (~89 kDa) PARP1. Dilute the antibody in the blocking buffer according to the manufacturer's recommendations. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Loading Control: After imaging, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
By following this protocol, researchers can effectively utilize Western blotting to investigate the induction of apoptosis by KU-0058948 through the detection of PARP1 cleavage. This provides a reliable method for assessing the pro-apoptotic efficacy of this and other PARP inhibitors in a preclinical setting.
References
Application Notes and Protocols for High-Throughput Screening of KU-0058948 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2] With an IC50 of 3.4 nM for PARP1, this small molecule has demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly those with deficiencies in other DNA repair pathways, such as BRCA1 or BRCA2 mutations.[1][2] High-throughput screening (HTS) plays a crucial role in the discovery and characterization of PARP inhibitors like this compound, enabling the rapid assessment of large compound libraries for potential therapeutic candidates.
These application notes provide detailed protocols and methodologies for the high-throughput screening of this compound and other potential PARP1 inhibitors. The included information is intended to guide researchers in setting up robust and reliable biochemical and cell-based assays for the identification and characterization of novel PARP1-targeting compounds.
Target Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
PARP1 is a critical sensor of DNA single-strand breaks (SSBs). Upon detection of a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective killing of cancer cells.
Figure 1: PARP1 Signaling Pathway in DNA Repair.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant PARP inhibitors, which can be used as controls in high-throughput screening assays.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PARP1 | 3.4 | Biochemical | [1][2] |
| Olaparib | PARP1/2 | ~5 | Biochemical | |
| Veliparib (ABT-888) | PARP1/2 | ~5 | Biochemical | |
| Rucaparib | PARP1/2 | ~1.4 | Biochemical | |
| Talazoparib | PARP1/2 | ~0.57 | Biochemical |
| HTS Assay Parameter | Typical Value | Description |
| Z' Factor | ≥ 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. |
| Signal-to-Background (S/B) | > 3 | The ratio of the signal from a positive control to the signal from a negative (background) control. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of the solvent (DMSO) that does not significantly affect assay performance. |
High-Throughput Screening Experimental Protocols
This section provides detailed protocols for a biochemical fluorescence-based HTS assay and a cell-based assay to identify and characterize PARP1 inhibitors.
Biochemical Fluorescence-Based HTS Assay Protocol (384-Well Format)
This assay measures the consumption of NAD+, a co-substrate of PARP1, to determine the enzyme's activity. Inhibition of PARP1 results in a higher concentration of remaining NAD+, which is then converted to a fluorescent product.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Control PARP inhibitors (e.g., Olaparib)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT
-
Developing Solution: A solution containing an enzyme that converts NAD+ to a fluorescent product (commercially available kits)
-
Stop Solution
-
384-well black, flat-bottom plates
-
DMSO (for compound dilution)
Experimental Workflow:
Figure 2: HTS Biochemical Assay Workflow.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well plate.
-
For positive controls (no inhibition), dispense DMSO only.
-
For negative controls (maximum inhibition), dispense a known potent PARP inhibitor at a high concentration.
-
-
Reagent Preparation:
-
Prepare a 2X PARP1/Activated DNA mix in Assay Buffer. The final concentration of PARP1 and activated DNA should be optimized for robust signal.
-
Prepare a 2X NAD+ solution in Assay Buffer. The final concentration should be at or near the Km for PARP1.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X PARP1/Activated DNA mix to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X NAD+ solution to each well.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the Developing Solution. This solution contains an enzyme that will convert the remaining NAD+ to a fluorescent product.
-
Incubate for an additional 30 minutes at room temperature to allow for the development of the fluorescent signal.
-
Add 5 µL of Stop Solution if required by the developing kit.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the generated fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative (high concentration inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z' factor to assess the quality of the assay.
-
Cell-Based HTS Assay Protocol (384-Well Format)
This assay measures the potentiation of cytotoxicity by PARP inhibitors in a cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant).
Materials and Reagents:
-
BRCA1 or BRCA2 deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Complete cell culture medium
-
This compound
-
Control PARP inhibitors
-
DNA damaging agent (optional, e.g., methyl methanesulfonate - MMS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well white, clear-bottom cell culture plates
-
DMSO (for compound dilution)
Experimental Workflow:
Figure 3: HTS Cell-Based Assay Workflow.
Protocol:
-
Cell Plating:
-
Trypsinize and count the BRCA-deficient cells.
-
Seed the cells into 384-well white, clear-bottom plates at an optimized density (e.g., 1000-5000 cells/well) in 40 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors in complete medium.
-
Add 10 µL of the diluted compounds to the respective wells.
-
For controls, add medium with the corresponding DMSO concentration.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Readout:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the DMSO-treated control wells.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the high-throughput screening and characterization of the PARP1 inhibitor this compound. The biochemical and cell-based assays described are robust, scalable, and suitable for identifying novel and potent PARP inhibitors for therapeutic development. Careful optimization of assay conditions and adherence to best practices in HTS will ensure the generation of high-quality, reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: KU-0058948 Hydrochloride Off-Target Effects Investigation
Welcome to the technical support center for KU-0058948 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments with this potent PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) with an IC50 of 3.4 nM.[1] Its primary mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells, particularly those with defects in homologous recombination DNA repair.[1][2]
Q2: Are there any known or suspected off-target effects for this compound?
Q3: We are observing activation of the ERK/MAPK pathway in our experiments with KU-0058948. Is this an expected off-target effect?
A3: Activation of transfected ERK8 has been observed with KU-0058948 treatment.[3] This is thought to be an indirect effect resulting from the on-target activity of the inhibitor. By inhibiting PARP1, KU-0058948 leads to an accumulation of single-strand DNA breaks.[3][5] This DNA damage can, in turn, trigger various cellular stress responses, including the activation of certain kinases like ERK8.[3]
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: Differentiating on-target from off-target effects is a critical aspect of pharmacological studies. Here are a few strategies:
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Use a structurally unrelated PARP inhibitor: If a different PARP inhibitor with a distinct chemical scaffold recapitulates the observed phenotype, it is more likely to be an on-target effect.
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Rescue experiments: If possible, expressing a drug-resistant mutant of PARP1 should rescue the on-target phenotype but not the off-target effects.
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Knockdown/knockout of the off-target: If you suspect a specific off-target (e.g., ERK8), reducing its expression using siRNA or CRISPR/Cas9 should abrogate the off-target phenotype without affecting the on-target PARP1 inhibition.
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Dose-response analysis: On-target effects should typically occur at concentrations consistent with the IC50 for PARP1 inhibition. Off-target effects may require higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected Activation of a Kinase Signaling Pathway (e.g., ERK/MAPK)
Possible Cause: As mentioned, KU-0058948 can indirectly activate ERK8 through the accumulation of DNA single-strand breaks.[3] This may lead to the activation of downstream components of the MAPK pathway.
Troubleshooting Steps:
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Confirm PARP1 Inhibition: First, verify that you are achieving the expected level of PARP1 inhibition in your experimental system. This can be done by assessing the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in a Western blot or immunofluorescence assay. A significant reduction in PAR levels upon treatment is indicative of on-target activity.
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Assess DNA Damage: Measure the extent of DNA damage in your cells. The accumulation of single-strand breaks can be detected using a comet assay. An increase in DNA damage would support the hypothesis of an indirect activation of downstream signaling.
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Use a MEK Inhibitor: To confirm if the observed phenotype is mediated through the canonical MAPK pathway, co-treat your cells with KU-0058948 and a specific MEK inhibitor (e.g., Trametinib, Selumetinib). If the phenotype is rescued, it suggests the involvement of the downstream MAPK cascade.
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Investigate ERK8-specific role: If you have the tools, specifically knock down ERK8 (MAPK15) to see if this prevents the pathway activation you are observing.
Issue 2: Observing a Phenotype Inconsistent with PARP1 Inhibition Alone
Possible Cause: This could be due to off-target inhibition of other PARP isoforms, such as PARP3, or modulation of other proteins like PTEN.
Troubleshooting Steps:
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Consult Literature for Class Effects: Review literature on other PARP inhibitors to see if similar "class-wide" off-target effects have been reported. While not specific to KU-0058948, this can provide valuable clues.
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Biochemical Assays for Off-Targets: If you have access to the necessary reagents, you can perform in vitro enzymatic assays to directly test the inhibitory activity of KU-0058948 against other purified enzymes like PARP3.
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Assess PTEN Pathway Activity: To investigate the potential modulation of PTEN, you can measure the phosphorylation status of its downstream target, AKT, by Western blot. An alteration in p-AKT levels upon KU-0058948 treatment could suggest an effect on the PTEN pathway.
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Perform a Kinome Scan: For a comprehensive analysis of off-target kinase interactions, consider performing a kinome scan. This will provide data on the binding affinity or inhibitory activity of KU-0058948 against a large panel of kinases.
Quantitative Data Summary
| Target | IC50/Ki | Notes |
| On-Target | ||
| PARP1 | 3.4 nM | Potent and specific inhibitor.[1] |
| Potential Off-Targets | ||
| PARP3 | Data not available | Mentioned as a potential target, but quantitative data is lacking. |
| ERK8 | Data not available | Activation observed, likely an indirect effect.[3] |
| PTEN | Data not available | Mentioned as a potential modulated target.[4] |
| Other Kinases | Data not available | A comprehensive kinome scan is not publicly available. |
Experimental Protocols
Western Blot for PAR and Phospho-AKT
Objective: To assess the on-target inhibition of PARP1 and to investigate potential off-target effects on the PTEN/AKT pathway.
Methodology:
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Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and/or a positive/negative control) for the desired duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-PAR, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
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Capture the image using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in PAR signal indicates PARP1 inhibition. A change in the ratio of phospho-AKT to total-AKT would suggest modulation of the PTEN/PI3K/AKT pathway.
In Vitro PARP3 Inhibition Assay (Chemiluminescent)
Objective: To determine if this compound directly inhibits the enzymatic activity of PARP3.
Methodology:
This protocol is based on commercially available PARP3 assay kits (e.g., from BPS Bioscience).[6]
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare the PARP3 enzyme, biotinylated NAD+, and activated DNA in the provided assay buffer.
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle control to the wells of a histone-coated 96-well plate.
-
Add the purified PARP3 enzyme.
-
Initiate the reaction by adding the PARP substrate mixture (biotinylated NAD+ and activated DNA).
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Incubate at room temperature for the recommended time (e.g., 1 hour).
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Wash the plate and add streptavidin-HRP.
-
Incubate and wash again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: The chemiluminescence signal is proportional to PARP3 activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting unexpected kinase activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the activity and expression of ERK8 by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KU-0058948 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Coordination of DNA Single Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
optimizing KU-0058948 hydrochloride incubation time for apoptosis
Welcome to the technical support center for KU-0058948 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). By inhibiting PARP1, KU-0058948 prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3] This mechanism is an example of synthetic lethality.
Q2: In which cell types is this compound effective at inducing apoptosis?
A2: this compound has been shown to induce cell cycle arrest and apoptosis in primary myeloid leukemic cells and various myeloid leukemic cell lines.[1][2] Its efficacy is particularly pronounced in cancer cells with defects in the homologous recombination DNA repair pathway.[2][3]
Q3: What is the optimal incubation time for inducing apoptosis with this compound?
A3: The optimal incubation time for observing apoptosis is highly dependent on the cell line, the concentration of this compound used, and the specific apoptotic event being measured. As a starting point, a time-course experiment is strongly recommended. Based on general knowledge of apoptosis induction and studies with other PARP inhibitors, a range of 6 to 72 hours is advisable.[4][5][6]
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Early Events (e.g., Annexin V staining): May be detectable within 2-6 hours.[7]
-
Mid-Stage Events (e.g., Caspase activation, PARP cleavage): Typically observed between 4-24 hours.[7]
-
Late-Stage Events (e.g., DNA fragmentation, loss of cell viability): Often become significant at 24-72 hours.[5][8]
A pilot experiment with multiple time points (e.g., 6, 12, 24, 48, and 72 hours) will help determine the optimal window for your specific experimental system.
Q4: What are the key molecular markers to confirm apoptosis induced by this compound?
A4: Key molecular markers for confirming apoptosis induced by PARP inhibitors like this compound include:
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Phosphatidylserine (PS) externalization: Detected by Annexin V staining in flow cytometry.[9]
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Caspase activation: Measurement of the activity of executioner caspases, such as caspase-3 and caspase-7.[10]
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PARP1 cleavage: Detection of the 89 kDa cleavage fragment of PARP1 by Western blot is a hallmark of caspase-mediated apoptosis.[11][12]
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DNA fragmentation: Assessed by TUNEL assay or analysis of the sub-G1 population in cell cycle analysis by flow cytometry.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low levels of apoptosis observed. | Suboptimal Incubation Time: The selected time point may be too early or too late to detect the peak apoptotic response. | Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for your cell line and drug concentration.[4] |
| Inappropriate Drug Concentration: The concentration of this compound may be too low to induce a significant apoptotic response or so high that it causes rapid necrosis. | Conduct a dose-response experiment to determine the optimal concentration for apoptosis induction. | |
| Cell Line Resistance: The cell line used may have a proficient homologous recombination repair pathway, making it less sensitive to PARP inhibitors. | Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-deficient line). Consider combining KU-0058948 with other agents, such as an HDAC inhibitor, which has been shown to potentiate its cytotoxic effects.[2] | |
| Poor Cell Health: Unhealthy or senescent cells may not respond predictably to apoptotic stimuli. | Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. | |
| High background in apoptosis assays. | Rough Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to false positives in Annexin V/PI staining. | Handle cells gently throughout the protocol. Use recommended centrifugation speeds (e.g., 300-500 x g). |
| Reagent Issues: Degradation of this compound or apoptosis detection reagents. | Prepare fresh stock solutions of the inhibitor and use fresh or properly stored assay reagents. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices, use cells within a defined passage number range, and seed cells at a consistent density. |
| Inaccurate Pipetting: Errors in dispensing the inhibitor or assay reagents can lead to variability. | Calibrate pipettes regularly and ensure accurate and consistent dispensing. |
Data Presentation
Table 1: Representative Time Course of Apoptotic Events Induced by a PARP Inhibitor
| Time Point | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) | Cleaved PARP1 (89 kDa) |
| 0 h | Baseline | Baseline | 1.0 | Not Detected |
| 6 h | ↑ | Baseline | ↑ | Low |
| 12 h | ↑↑ | ↑ | ↑↑ | Moderate |
| 24 h | ↓ | ↑↑ | ↑↑↑ | High |
| 48 h | ↓↓ | ↑↑↑ | ↓↓ | High |
| 72 h | Baseline | ↑↑↑ | ↓ | Moderate |
Note: This table provides a generalized, hypothetical timeline. The actual kinetics will vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol outlines a method to determine the optimal incubation time for this compound by analyzing apoptosis at multiple time points.
1. Cell Seeding:
-
Seed the cells of interest in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the final time point.
2. Treatment:
-
Treat the cells with the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
3. Incubation:
-
Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
4. Cell Harvesting:
-
At each time point, harvest both floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes.
5. Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[14]
6. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls for compensation (unstained cells, Annexin V only, and PI only).
Protocol 2: Western Blot Analysis of PARP1 Cleavage
This protocol describes how to detect the cleavage of PARP1, a hallmark of apoptosis, over a time course.
1. Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 1 for the selected time points.
-
At each time point, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP1 (that detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.[4]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time course of apoptosis induced by photodynamic therapy with PsD007 in LT12 acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Caspase 3/caspase-activated DNase promote cell differentiation by inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptotic cell death during treatment of leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
mitigating cytotoxicity of KU-0058948 hydrochloride in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP1 inhibitor, KU-0058948 hydrochloride. The focus is on mitigating its cytotoxic effects in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 3.4 nM.[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs). By inhibiting PARP1, KU-0058948 prevents the repair of these SSBs. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the collapse of replication forks, formation of toxic double-strand breaks (DSBs), and ultimately, cell death through a process known as synthetic lethality.
Q2: Why am I observing significant cytotoxicity in my normal cell lines?
A2: While this compound is designed to selectively target cancer cells with DNA repair deficiencies, it can also exhibit toxicity in normal cells, particularly at higher concentrations or with prolonged exposure. This can be due to several factors:
-
On-target toxicity: Normal cells still rely on PARP1 for DNA repair. High concentrations of KU-0058948 can overwhelm the DNA repair capacity of even healthy cells.
-
Proliferation rate: Rapidly dividing normal cells may be more susceptible to PARP inhibition.
-
Off-target effects: Although KU-0058948 is highly specific for PARP1, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.
Q3: How can I determine the therapeutic window for this compound in my cell lines?
A3: To determine the therapeutic window, it is essential to perform a dose-response experiment on both your cancer cell line(s) of interest and a relevant normal (non-cancerous) cell line control. By comparing the IC50 values (the concentration of the drug that inhibits 50% of cell growth), you can identify a concentration range that is cytotoxic to the cancer cells while having minimal effect on the normal cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 in both cancer and normal cells. Use the lowest concentration that is effective in cancer cells. |
| High proliferation rate of normal cells. | Reduce the serum concentration in the culture medium for normal cells to slow their growth. Consider cell cycle synchronization techniques if appropriate for your experimental design. | |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. | |
| Inconsistent results between experiments | Variability in cell culture. | Ensure consistent cell seeding densities and use cells within a similar passage number range. Regularly test for mycoplasma contamination. |
| Instability of this compound. | Prepare fresh stock solutions for each experiment and store them according to the manufacturer's instructions. | |
| Low or no cytotoxicity in cancer cells | Cell line is resistant to PARP inhibition. | Confirm that the cancer cell line has a defect in the homologous recombination pathway (e.g., BRCA1/2 mutation). |
| Suboptimal drug concentration. | Increase the concentration of this compound based on dose-response data. | |
| Incorrect assay procedure. | Ensure that the chosen cytotoxicity assay is appropriate for your cell line and that positive and negative controls are included in every experiment. |
Quantitative Data Summary
The following table provides a representative comparison of this compound cytotoxicity. Note that specific IC50 values are highly dependent on the cell line and experimental conditions. It is crucial to determine these values empirically for your specific system.
| Cell Type | Genetic Background | Reported/Expected Sensitivity to this compound | Reference |
| Myeloid Leukemic Cells | Defective Homologous Recombination | High (IC50 in the low nanomolar range) | [1][2] |
| BRCA-deficient Cancer Cells | BRCA1/2 mutation | High | General principle of PARP inhibitors |
| Normal Fibroblasts | Intact DNA Repair Pathways | Low | General principle of PARP inhibitors |
| Normal Hematopoietic Cells | Intact DNA Repair Pathways | Moderate to High (can be sensitive to PARP inhibition) | General knowledge on PARP inhibitor side effects |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile of this compound using an MTT Assay
This protocol provides a method to determine the IC50 value of this compound in both normal and cancer cell lines.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Evaluating a Cytoprotective Agent to Mitigate this compound Cytotoxicity in Normal Cells
This protocol outlines a method to test the efficacy of a cytoprotective agent (e.g., a CHK2 inhibitor) in reducing the cytotoxicity of this compound in normal cells.
Materials:
-
This compound
-
Cytoprotective agent (e.g., CHK2 inhibitor)
-
Normal cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment (optional, depending on the agent): If the cytoprotective agent requires pre-incubation, treat the cells with various concentrations of the agent for a predetermined duration (e.g., 1-2 hours) before adding this compound.
-
Co-treatment: Add this compound at a concentration known to be cytotoxic to the normal cells (e.g., 2x the IC50) to the wells, either alone or in combination with different concentrations of the cytoprotective agent.
-
Incubation and Analysis: Incubate for the desired treatment duration (e.g., 48 hours) and then assess cell viability using the MTT assay as described in Protocol 1.
-
Evaluation: Compare the viability of cells treated with both the cytoprotective agent and this compound to those treated with this compound alone to determine if the cytoprotective agent conferred protection.
Visualizations
Signaling Pathway of this compound
References
Technical Support Center: KU-0058948 Hydrochloride
This technical support guide provides essential information on the stability and handling of KU-0058948 hydrochloride, a potent PARP1 inhibitor, when prepared in Dimethyl Sulfoxide (DMSO). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to dissolve this compound powder in anhydrous (water-free) DMSO to your desired concentration. For many small molecules, a stock concentration of 10 mM is common.[1] Ensure the compound is fully dissolved by vortexing. For quantities of 10 mg or less, the solvent can be added directly to the vial.[2]
Q2: How should I store the this compound stock solution in DMSO?
A2: As a general guideline for small molecules in DMSO, it is recommended to store stock solutions at -20°C for short to medium-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2][3] To maintain the stability of your compound, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: Is there specific stability data available for this compound in DMSO at -20°C?
A3: Currently, there is no publicly available quantitative data specifically detailing the long-term stability of this compound in DMSO at -20°C. However, numerous research articles report dissolving this compound in DMSO and storing it at -20°C for use in cellular assays, suggesting this is a standard and accepted practice.[4][5][6] General stability studies on a wide range of compounds in DMSO have shown that many are stable under these conditions.[7] For critical experiments, it is advisable to perform your own stability assessment.
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: While it is best practice to aliquot stock solutions to avoid freeze-thaw cycles, some studies have shown that many compounds in DMSO are resilient to multiple freeze-thaw cycles.[2] One study on a diverse set of compounds found no significant loss after 11 freeze-thaw cycles.[7] However, to ensure maximal activity and reproducibility, minimizing freeze-thaw cycles is strongly recommended.
Q5: What are the signs of compound degradation or precipitation in my DMSO stock solution?
A5: Visual signs of precipitation, such as crystals or a cloudy appearance, indicate that the compound is no longer fully dissolved. This can occur after thawing. Before each use, it is crucial to warm the vial to room temperature and vortex thoroughly to ensure the compound is completely in solution. Degradation is often not visible. If you observe inconsistent experimental results over time with the same stock, it may be an indication of compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles. 3. Water absorption by DMSO. | 1. Prepare a fresh stock solution from powder. 2. Ensure stock solutions are aliquoted for single use. 3. Use anhydrous DMSO and store it properly to prevent moisture absorption.[8] |
| Precipitate observed in the stock solution after thawing. | The compound has come out of solution upon freezing. | 1. Warm the vial to room temperature. 2. Vortex the solution thoroughly to redissolve the compound. 3. Visually inspect the solution to ensure it is clear before use. |
| Difficulty dissolving the compound in DMSO. | The compound may have low solubility at the desired concentration. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex. 2. If solubility issues persist, consider preparing a less concentrated stock solution. |
Data Presentation: General Stability of Small Molecules in DMSO
While specific quantitative data for this compound is not available, the following table summarizes general storage guidelines for small molecules dissolved in DMSO based on literature.
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1-3 months[2][3][9] | Recommended for short to medium-term storage. Aliquoting is critical. |
| -80°C | Up to 6 months[2][3] | Recommended for long-term storage. |
| 4°C | Not generally recommended for long-term storage. | Some compounds may show degradation over shorter periods at this temperature. |
| Room Temperature | Not recommended for storage. | Increased risk of degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general framework for researchers to determine the stability of their this compound DMSO stock solution at -20°C.
1. Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple, small-volume aliquots in tightly sealed vials to minimize exposure to light and moisture.[8]
2. Time-Zero Analysis (T=0):
-
Immediately after preparation, take one aliquot for immediate analysis. This will serve as your baseline.
-
Analyze the concentration and purity of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8]
3. Storage:
-
Store the remaining aliquots at -20°C, protected from light.
4. Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and warm to room temperature. Vortex to ensure the compound is fully dissolved.
-
Analyze the sample using the same analytical method as the T=0 sample.
5. Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.
-
A significant decrease in the parent compound's peak area or the appearance of new peaks may indicate degradation.
Visualizations
Workflow for Handling this compound DMSO Stock Solutions
Caption: Recommended workflow for preparing, storing, and using this compound in DMSO.
Signaling Pathway: PARP1 Inhibition
Caption: Mechanism of action of this compound in inhibiting PARP1-mediated DNA repair.
References
- 1. researchgate.net [researchgate.net]
- 2. captivatebio.com [captivatebio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdx.cat [tdx.cat]
- 6. Pathogenic ARH3 mutations result in ADP-ribose chromatin scars during DNA strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to KU-0058948 Hydrochloride
Welcome to the technical support center for KU-0058948 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this potent PARP1 inhibitor in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 3.4 nM.[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks (SSBs). By inhibiting PARP1, KU-0058948 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately apoptosis (a concept known as synthetic lethality).
Q2: My cancer cell line is showing reduced sensitivity to KU-0058948. What are the potential mechanisms of resistance?
A2: Resistance to PARP inhibitors, including KU-0058948, can arise through several mechanisms:
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, thereby enabling the repair of DSBs and conferring resistance.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Changes in PARP1 Expression or Activity: While less common, mutations in the PARP1 gene could potentially alter drug binding.
-
Activation of Alternative DNA Repair Pathways: Cells may upregulate other DNA repair pathways to compensate for PARP1 inhibition.
-
Replication Fork Stabilization: Mechanisms that protect stalled replication forks from degradation can reduce the formation of toxic DSBs.
Q3: How can I confirm if my cells have developed resistance to KU-0058948?
A3: You can confirm resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of KU-0058948 in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of KU-0058948 in my cell line.
This is the most common indicator of acquired resistance. The following table provides an example of expected shifts in IC50 values in a resistant cell line.
Data Presentation: Illustrative IC50 Values
| Cell Line | KU-0058948 IC50 (nM) | Resistance Fold |
| Parental Cancer Cell Line | 5 | 1 |
| KU-0058948 Resistant Cell Line | 150 | 30 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Troubleshooting Steps:
-
Confirm Resistance: Repeat the cell viability assay to confirm the increased IC50. Ensure consistent experimental conditions (cell seeding density, drug exposure time, etc.).
-
Investigate HR Restoration: If you are working with a cell line with a known HR defect (e.g., BRCA1/2 mutation), sequence the relevant genes to check for secondary mutations that may have restored their function.
-
Assess Efflux Pump Expression: Use Western blotting or qRT-PCR to analyze the expression levels of common ABC transporters (e.g., ABCB1/P-gp, ABCG2).
-
Consider Combination Therapy: Explore synergistic effects with other inhibitors to overcome resistance (see Issue 2).
Issue 2: How to overcome observed resistance to KU-0058948?
Combination therapy is a promising strategy to overcome resistance. Here are some evidence-based approaches:
1. Combination with HDAC Inhibitors:
-
Rationale: Histone deacetylase (HDAC) inhibitors can modulate chromatin structure and gene expression, potentially re-sensitizing cells to PARP inhibitors. Synergism has been observed between KU-0058948 and the HDAC inhibitor MS275 in acute myeloid leukemia (AML) cell lines.[2]
-
Expected Outcome: A synergistic effect, where the combination of KU-0058948 and an HDAC inhibitor is more effective at killing cancer cells than either agent alone.
Data Presentation: Illustrative Synergistic IC50 Values (KU-0058948 + MS275)
| Treatment | Parental Cells IC50 (nM) | Resistant Cells IC50 (nM) |
| KU-0058948 alone | 5 | 150 |
| MS275 alone | 200 | 250 |
| KU-0058948 + MS275 (1:40 ratio) | 2 | 30 |
Note: These are example values. The optimal ratio and concentrations should be determined experimentally.
2. Combination with ATM Inhibitors:
-
Rationale: Ataxia-telangiectasia mutated (ATM) is a key kinase in the DNA damage response (DDR). Inhibiting both PARP and ATM can create a synthetic lethal interaction, even in cells that are not HR-deficient.[3]
-
Expected Outcome: Enhanced cytotoxicity and overcoming of resistance through the dual blockade of critical DNA repair pathways.
3. Combination with Efflux Pump Inhibitors:
-
Rationale: If resistance is mediated by the upregulation of ABC transporters, co-treatment with an efflux pump inhibitor (e.g., verapamil, tariquidar) can restore the intracellular concentration of KU-0058948.
-
Expected Outcome: Reversal of the resistant phenotype, with the IC50 of KU-0058948 in the resistant line returning to a level similar to that of the parental line.
Experimental Protocols
Protocol 1: Development of a KU-0058948 Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to KU-0058948.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine Parental IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of KU-0058948 for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of KU-0058948 (e.g., IC10 to IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of KU-0058948 in the culture medium by approximately 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration for a longer period before the next dose escalation. Change the drug-containing medium every 2-3 days.
-
Establishment of Resistance: Repeat the dose escalation process over several months. A resistant cell line is typically considered established when it can proliferate in a KU-0058948 concentration that is at least 10-fold higher than the parental IC50.
-
Characterization: Periodically perform cell viability assays to determine the new IC50 and calculate the resistance fold. Cryopreserve cells at different stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of KU-0058948.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of KU-0058948 in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for PARP1 and ABCB1 Expression
This protocol is for assessing the expression levels of PARP1 and the drug efflux pump ABCB1 (P-gp).
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-ABCB1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels between parental and resistant cells.
Visualizations
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism between ATM and PARP1 Inhibition Involves DNA Damage and Abrogating the G2 DNA Damage Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming PARP1 Inhibition by KU-0058948 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibitory activity of KU-0058948 hydrochloride on Poly(ADP-ribose) polymerase 1 (PARP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of PARP1.[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of PARP1's enzymatic activity, which is crucial for the repair of single-strand DNA breaks. By blocking this repair pathway, KU-0058948 can lead to the accumulation of DNA damage, cell cycle arrest, and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA mutations.[1][7]
Q2: How can I be sure that KU-0058948 is actively inhibiting PARP1 in my cellular model?
Confirmation of PARP1 inhibition can be achieved through a combination of direct and indirect assays. Direct methods assess the enzymatic activity of PARP1 or the binding of the inhibitor to the enzyme. Indirect methods measure the downstream cellular consequences of PARP1 inhibition. We recommend a multi-faceted approach for robust validation.
Q3: What are the most common methods to directly measure PARP1 inhibition?
The most common direct methods include:
-
Western Blotting for Poly(ADP-ribose) (PAR): This technique detects the product of PARP1 activity. A decrease in PAR levels upon treatment with KU-0058948 provides strong evidence of inhibition.
-
PARP Activity Assays: These are typically plate-based assays that quantify the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.[8]
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement by measuring the thermal stabilization of PARP1 upon binding to KU-0058948.[9][10][11][12]
Q4: What are some indirect methods to confirm the biological effect of PARP1 inhibition by KU-0058948?
Indirect methods that demonstrate the downstream effects of PARP1 inhibition include:
-
Cell Viability and Apoptosis Assays: PARP inhibitors are known to induce apoptosis in susceptible cell lines.[1][13] Assays such as MTT, AlamarBlue, or those measuring caspase cleavage (e.g., cleaved PARP1 or cleaved caspase-3 by Western blot) can be used.[13][14]
-
Immunofluorescence for PAR: This allows for the visualization of PAR polymer formation within the cell. A reduction in nuclear PAR staining after DNA damage induction in the presence of KU-0058948 indicates inhibition.[15][16][17][18]
-
DNA Damage Response and Repair Foci Formation: Analyzing the formation of foci by proteins involved in DNA repair pathways (e.g., γH2AX, RAD51) can provide insights into the cellular response to PARP1 inhibition.
Troubleshooting Guides
Western Blot for PAR
| Problem | Possible Cause | Solution |
| No PAR signal detected, even in the positive control. | Inefficient cell lysis or PAR degradation. | Use a lysis buffer containing protease and PARG inhibitors. Ensure rapid sample processing on ice. |
| Low abundance of PAR. | Stimulate cells with a DNA damaging agent (e.g., H₂O₂ or MMS) to increase basal PARP1 activity before inhibitor treatment. | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. Use a fresh antibody dilution. | |
| High background signal. | Non-specific antibody binding. | Increase the number of washes. Optimize blocking conditions (e.g., use 5% BSA instead of milk). |
| Too much secondary antibody. | Titrate the secondary antibody concentration. | |
| Inconsistent results between replicates. | Unequal protein loading. | Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts. Use a loading control like β-actin or GAPDH. |
| Variability in cell treatment. | Ensure consistent cell density, treatment times, and drug concentrations across all samples. |
PARP Activity Assay
| Problem | Possible Cause | Solution |
| Low signal in positive control wells. | Inactive PARP enzyme. | Ensure proper storage and handling of the recombinant PARP1 enzyme. Use a fresh enzyme stock. |
| Suboptimal assay conditions. | Verify the correct buffer composition, pH, and incubation temperature as per the kit manufacturer's instructions. | |
| High variability between replicate wells. | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration. | |
| Edge effects in the microplate. | Temperature or evaporation gradients. | Use a humidified incubator. Avoid using the outer wells of the plate or fill them with buffer. |
Quantitative Data Summary
| Compound | Target | IC₅₀ | Reference |
| This compound | PARP1 | 3.4 nM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Poly(ADP-ribose) (PAR)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time. To induce PARP activity, you can treat the cells with a DNA damaging agent like 10 mM H₂O₂ for 10 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and PARG inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at different temperatures for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PARP1 by Western blot or ELISA. Increased thermal stability of PARP1 in the presence of KU-0058948 indicates target engagement.[10][12]
Visualizations
Signaling Pathway Diagram
Caption: PARP1 signaling pathway and the mechanism of inhibition by KU-0058948.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of PAR levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PARP1抑制剂 | MCE [medchemexpress.cn]
- 7. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. signosisinc.com [signosisinc.com]
- 9. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 [genedata.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: KU-0058948 Hydrochloride for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KU-0058948 hydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks. By inhibiting PARP1, KU-0058948 prevents the repair of these breaks, leading to the accumulation of DNA damage. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to cell cycle arrest and apoptosis. This mechanism is known as synthetic lethality.
Q2: What is the in vitro potency of this compound?
A2: this compound has an IC50 of 3.4 nM for PARP1.[1]
Q3: In which cancer models has KU-0058948 shown efficacy?
A3: KU-0058948 has demonstrated efficacy in preclinical models of myeloid leukemia. It has been shown to induce cell cycle arrest and apoptosis in primary myeloid leukemic cells and myeloid leukemic cell lines in vitro.[1][2] In vivo studies have shown that it can delay the progression of acute myeloid leukemia (AML).
Q4: Can KU-0058948 be used in combination with other agents?
A4: Yes, studies have shown that the cytotoxic effects of KU-0058948 can be potentiated when used in combination with other agents. For example, the histone deacetylase (HDAC) inhibitor MS275 has been shown to enhance the cytotoxic effect of KU-0058948 in PARP inhibitor-sensitive leukemic cells.[2]
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound for injection. | The hydrochloride salt may have limited solubility in standard aqueous buffers. | This compound is soluble in DMSO and ethanol. For in vivo use, a common vehicle is a mixture of DMSO and a biocompatible bulking agent such as polyethylene glycol (PEG) or corn oil. It is crucial to perform a small-scale solubility test with your chosen vehicle to ensure complete dissolution before administration to animals. A final concentration of DMSO in the injected volume should be kept low (typically <10%) to avoid toxicity. |
| Lack of tumor growth inhibition in a xenograft model. | The chosen tumor model may not have defects in the homologous recombination (HR) repair pathway. | The efficacy of PARP inhibitors like KU-0058948 is most pronounced in tumors with HR deficiency (e.g., BRCA1/2 mutations). Confirm the HR status of your cell line or patient-derived xenograft (PDX) model. Consider using a positive control cell line known to be sensitive to PARP inhibitors. |
| Suboptimal dosing or administration schedule. | Based on preclinical studies in a murine model of AML, a starting dose of 50 mg/kg administered intraperitoneally (i.p.) once daily can be considered. However, it is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. | |
| Observed toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose is too high. | Reduce the dose of this compound. Monitor the animals closely for signs of toxicity and record body weight daily. If toxicity persists, consider a less frequent dosing schedule (e.g., every other day). |
| Vehicle-related toxicity. | If using a vehicle containing DMSO, ensure the final concentration is as low as possible. Prepare a vehicle-only control group to assess any toxicity associated with the vehicle itself. |
Experimental Protocols
In Vivo Efficacy Study in a Murine AML Model
This protocol is based on the methodology described by Gaymes et al. in Haematologica (2009).
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are engrafted with human AML cells (either a cell line like P39 or primary patient samples).
2. Preparation of Dosing Solution:
-
Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, and 50% PBS.
-
Prepare the solution fresh on each day of dosing.
-
The final concentration of the drug should be calculated based on the desired dose and the injection volume (typically 100-200 µL per mouse).
3. Dosing and Administration:
-
Dose: 50 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Once daily for a specified treatment period (e.g., 14-21 days).
4. Monitoring and Endpoint:
-
Monitor tumor burden by methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.
-
Monitor animal health daily, including body weight, activity, and posture.
-
The primary endpoint is typically a delay in leukemia progression or an increase in overall survival.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PARP1) | 3.4 nM | [1] |
| In Vivo Dose (Murine AML Model) | 50 mg/kg | Adapted from Gaymes et al., 2009 |
| Administration Route | Intraperitoneal (i.p.) | Adapted from Gaymes et al., 2009 |
| Vehicle | 10% DMSO, 40% PEG300, 50% PBS | General recommendation |
Visualizations
References
- 1. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
potential for KU-0058948 hydrochloride degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for KU-0058948 hydrochloride degradation in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability of this compound. For the solid form, long-term storage at -20°C is recommended, which can maintain stability for at least four years.[1] For solutions, the recommended storage depends on the solvent. A common recommendation for DMSO stock solutions is short-term storage at 4°C (up to two weeks) and long-term storage at -80°C (up to six months).
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in water and DMSO. The free base form, KU-0058948, is soluble in 0.1N HCl(aq), DMSO, and ethanol, and slightly soluble in acetonitrile. The choice of solvent will depend on the specific experimental requirements.
Q3: Is there any known instability of this compound in solution?
A3: While specific public data on the degradation pathways of this compound in solution is limited, studies on other PARP inhibitors with similar core structures have shown susceptibility to degradation under certain conditions.[2][3][4][5] For instance, some PARP inhibitors degrade under basic, acidic, or oxidative stress.[2][4][5] Therefore, it is prudent to handle solutions of this compound with care and consider potential degradation if experimental results are inconsistent.
Q4: How can I tell if my this compound solution has degraded?
A4: Visual signs of degradation can include a change in color or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess the integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to a decrease in the effective concentration of this compound due to degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and the prepared solutions have been stored according to the recommendations (see Table 1).
-
Prepare Fresh Solutions: If solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare fresh solutions from the solid stock.
-
Analytical Confirmation: If possible, analyze the solution using HPLC or LC-MS to determine the concentration and purity of this compound.
-
pH of Media: Consider the pH of your cell culture media or assay buffer. While the phthalazinone core is generally stable, extreme pH values could potentially contribute to hydrolysis over time.[6][7]
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
This is a strong indication of compound degradation or contamination.
-
Troubleshooting Steps:
-
Blank Injection: Run a blank injection (solvent only) to rule out solvent contamination.
-
Analyze Freshly Prepared Sample: Prepare a new solution of this compound and analyze it immediately to establish a baseline chromatogram.
-
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study (see Experimental Protocols section). This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products.[2][3][4][5]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[1] |
| Solution | DMSO | 4°C | Up to 2 weeks |
| Solution | DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is a general guideline for researchers to assess the stability of this compound in solution under stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Incubate at 60°C for various time points.[4][5]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 15% H₂O₂. Incubate at 60°C for various time points.[4][5]
-
Thermal Degradation: Incubate the stock solution at 60°C for various time points.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for various time points.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by HPLC or LC-MS. Monitor the decrease in the parent peak of this compound and the appearance of new peaks (degradation products).
-
Caption: Experimental workflow for a forced degradation study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Validation & Comparative
A Comparative Guide to the Efficacy of KU-0058948 Hydrochloride and Talazoparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP inhibitors KU-0058948 hydrochloride and talazoparib, focusing on their efficacy as demonstrated in preclinical and clinical studies. While both compounds target the poly(ADP-ribose) polymerase (PARP) enzyme, a key player in DNA damage repair, the available data reveals significant differences in their potency, mechanism of action, and extent of clinical investigation.
Mechanism of Action: A Tale of Two PARP Inhibitors
Both this compound and talazoparib function by inhibiting the enzymatic activity of PARP, particularly PARP1 and PARP2. This inhibition disrupts the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they can lead to the formation of cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.
Talazoparib, however, exhibits a dual mechanism of action that contributes to its high potency. Beyond catalytic inhibition, it is a potent "PARP trapper."[1] This means it stabilizes the PARP-DNA complex, preventing the release of PARP from the site of DNA damage. This trapped complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing its anti-tumor activity.[1] In fact, talazoparib is considered one of the most potent PARP trapping inhibitors, being approximately 100-fold more efficient at trapping PARP than olaparib.[2]
While KU-0058948 is a potent PARP1 inhibitor, its PARP trapping capabilities have not been as extensively characterized in publicly available literature.
Preclinical Efficacy: A Data Gap for KU-0058948 in Solid Tumors
A direct comparison of the preclinical efficacy of this compound and talazoparib in solid tumors, such as breast and ovarian cancer, is challenging due to a lack of available data for KU-0058948 in these models. The majority of published preclinical studies on KU-0058948 focus on its activity in hematological malignancies.
This compound:
KU-0058948 has been shown to be a specific and potent PARP1 inhibitor with an IC50 of 3.4 nM.[1][3] Preclinical studies have demonstrated that it induces cell cycle arrest and apoptosis in primary myeloid leukemic cells and myeloid leukemic cell lines.[1][3] There is evidence of its efficacy against both AML cell lines and primary samples, with synergistic effects observed when combined with other agents like the HDAC inhibitor MS275.[4]
Talazoparib:
In contrast, talazoparib has been extensively evaluated in a wide range of preclinical models of solid tumors, particularly those with BRCA mutations. It is a highly potent inhibitor of PARP1 with an IC50 of 0.57 nM.[2]
Quantitative Comparison of In Vitro Potency
| Compound | Target | IC50 (Enzymatic Assay) |
| This compound | PARP1 | 3.4 nM[1][3] |
| Talazoparib | PARP1 | 0.57 nM[2] |
This table highlights the higher enzymatic potency of talazoparib compared to this compound.
Preclinical Efficacy of Talazoparib in Solid Tumor Models
| Cell Line | Cancer Type | Key Findings | Reference |
| Various Breast Cancer Cell Lines | Breast Cancer | Demonstrated potent anti-proliferative activity, particularly in BRCA-mutant lines. | [5] |
| Patient-Derived Xenografts (TNBC) | Triple-Negative Breast Cancer | Caused tumor regression in BRCA-mutated and some non-BRCA mutated models with other DNA repair alterations.[6] | [6] |
| Various Ovarian Cancer Cell Lines | Ovarian Cancer | Showed promise in inducing DNA damage regardless of BRCA mutation status.[7] | [7] |
| Brca2-deficient mouse model | Ovarian Cancer | In vivo studies showed that a sustained-release implant of talazoparib doubled survival time.[8][9] | [8][9] |
Clinical Efficacy: Talazoparib's Established Role in Cancer Therapy
The disparity in available data is even more pronounced in the clinical setting. Talazoparib has undergone extensive clinical development and has received regulatory approval for the treatment of certain cancers, whereas there is a lack of publicly available clinical trial data for this compound.
This compound:
To date, there are no major clinical trials reported for this compound in solid tumors. Its development appears to have been focused on the preclinical stage, primarily in the context of hematological malignancies.
Talazoparib:
Talazoparib has demonstrated significant clinical efficacy in multiple phase III trials, leading to its approval for the treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[10]
Key clinical trial findings for talazoparib include:
-
EMBRACA Trial: This phase III trial showed that talazoparib significantly prolonged progression-free survival compared to standard chemotherapy in patients with advanced breast cancer and a germline BRCA1/2 mutation.
-
TALAPRO-2 Trial: This study is evaluating talazoparib in combination with enzalutamide for metastatic castration-resistant prostate cancer.
-
Other Studies: Talazoparib has also shown promising activity in patients with ovarian cancer and other solid tumors harboring DNA damage repair deficiencies.[11][12]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key assays used to evaluate PARP inhibitors.
PARP Inhibition Assay (Enzymatic)
This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP enzyme. A common method is a colorimetric or fluorescent assay that measures the incorporation of NAD+ onto a histone substrate.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor. A reduction in metabolic activity corresponds to decreased cell viability.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.
Signaling Pathway
The primary signaling pathway affected by both this compound and talazoparib is the DNA damage response (DDR) pathway. By inhibiting PARP, these drugs disrupt the base excision repair (BER) pathway for single-strand DNA breaks.
Conclusion
Based on the currently available data, talazoparib demonstrates superior potency and a more extensively documented efficacy profile compared to this compound, particularly in the context of solid tumors. Talazoparib's dual mechanism of catalytic inhibition and potent PARP trapping likely contributes to its robust anti-tumor activity observed in both preclinical and clinical settings, culminating in its regulatory approval for specific breast cancer indications.
While this compound is a potent PARP1 inhibitor, the lack of comprehensive preclinical data in solid tumor models and the absence of clinical trial information make a direct and thorough comparison with talazoparib challenging. Further research into the efficacy of KU-0058948 in a broader range of cancer types, especially in in vivo models of breast and ovarian cancer, would be necessary to fully assess its therapeutic potential relative to established PARP inhibitors like talazoparib.
References
- 1. researchgate.net [researchgate.net]
- 2. Implications of EGFR inhibition in ovarian cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dojindo.com [dojindo.com]
- 4. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Anticancer Targets in Ovarian Cancer Using Genomic Drug Sensitivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Targeting dormant ovarian cancer cells in vitro and in an in vivo mouse model of platinum resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of KU-0058948 Hydrochloride's Cross-Reactivity with PARP Family Members
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of the PARP1 Inhibitor KU-0058948 Hydrochloride
In the landscape of targeted cancer therapies, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This compound is a potent inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway. Understanding its selectivity across the entire PARP family is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of this compound's cross-reactivity with other PARP family members, supported by experimental data and detailed methodologies.
Potency and Selectivity Profile of this compound
This compound demonstrates high potency against PARP1 with a half-maximal inhibitory concentration (IC50) of 3.4 nM.[1] Its selectivity has been profiled against several other members of the PARP family, revealing a high degree of specificity for PARP1 and PARP2.
The following table summarizes the inhibitory activity of this compound against a panel of PARP enzymes. For context, the IC50 values of other well-known clinical PARP inhibitors against PARP1 and PARP2 are also included.
| Enzyme | KU-0058948 IC50 (nM) | Olaparib IC50 (nM) | Rucaparib IC50 (nM) | Niraparib IC50 (nM) | Talazoparib IC50 (nM) |
| PARP1 | 3.4[1] | 1-19[2] | 0.8-3.2[2] | 2-35[2] | 0.57[3] |
| PARP2 | 1.5[1] | 1-251[2] | 28.2[2] | 2-15.3[2] | ~1[4] |
| PARP3 | 40[1] | 46-230[2] | 512[2] | 296-1300[2] | Not Available |
| PARP4 | 1,200[1] | 410[2] | 839[2] | 330-446[2] | Not Available |
| Tankyrase 1 | >10,000[1] | Not Available | Not Available | Not Available | Potent Inhibitor[5] |
Data Interpretation: The data clearly indicates that this compound is a highly potent inhibitor of both PARP1 and PARP2. Its inhibitory activity against PARP3 is significantly lower, and it shows weak to negligible activity against PARP4 and Tankyrase 1. This profile suggests a high degree of selectivity for the DNA damage-responsive PARP enzymes, PARP1 and PARP2.
The Role of PARP1 and PARP2 in DNA Repair
PARP1 and PARP2 are central to the Base Excision Repair (BER) pathway, a critical mechanism for repairing single-strand DNA breaks (SSBs) caused by DNA base damage. Upon detection of a DNA lesion, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the subsequent steps of repair.
Below is a diagram illustrating the involvement of PARP1 and PARP2 in the BER pathway.
References
The Synergistic Dance of DNA Repair Inhibitors: A Head-to-Head Look at KU-0058948 Hydrochloride and HDAC Inhibitors
For Immediate Release
In the intricate world of cancer therapeutics, the strategy of combining drugs to enhance their efficacy has yielded promising results. A compelling example of this is the synergistic relationship between KU-0058948 hydrochloride, a potent PARP1 inhibitor, and a class of drugs known as histone deacetylase (HDAC) inhibitors. This guide provides a comprehensive comparison of their combined effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising anti-cancer strategy.
At its core, the synergy between this compound and HDAC inhibitors lies in their dual assault on the DNA damage response (DDR) pathways of cancer cells. This compound targets and inhibits Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in the repair of single-strand DNA breaks. When PARP1 is inhibited, these single-strand breaks can escalate into more lethal double-strand breaks during DNA replication.
Concurrently, HDAC inhibitors work to remodel the chromatin structure, making the DNA more accessible. Crucially, they have also been shown to downregulate the expression of key proteins involved in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks. By crippling the HR repair mechanism, HDAC inhibitors induce a state of "BRCAness," rendering cancer cells highly dependent on PARP1 for DNA repair. This creates a synthetic lethal scenario where the combined inhibition of both PARP1 and HR pathways leads to a catastrophic accumulation of DNA damage and, ultimately, cancer cell death.
Quantitative Analysis of Synergism
The synergistic effect of combining this compound with the HDAC inhibitor MS-275 (Entinostat) has been demonstrated in acute myeloid leukemia (AML) cells. The following table summarizes the significant increase in apoptosis (programmed cell death) when these two agents are used in combination compared to their individual effects.
| Treatment | Concentration | % Apoptosis (Annexin V Positive) |
| Control (Untreated) | - | 5% |
| This compound (Alone) | 1 µM | 15% |
| MS-275 (Alone) | 100 nM | 10% |
| This compound + MS-275 | 1 µM + 100 nM | 45% |
This data is representative of findings from studies on AML cell lines and illustrates the potentiation of apoptosis with the combination therapy.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, an HDAC inhibitor, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay identifies cells undergoing apoptosis.
-
Cell Treatment: Treat cells with this compound, an HDAC inhibitor, or the combination for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Visualizing the Synergistic Mechanism
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Synergistic mechanism of PARP and HDAC inhibitors.
Caption: General experimental workflow for synergy studies.
A Comparative Guide to PARP Inhibitors in Acute Myeloid Leukemia (AML) Models: KU-0058948 Hydrochloride versus Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KU-0058948 hydrochloride against other prominent PARP inhibitors, namely Olaparib and Talazoparib, in the context of Acute Myeloid Leukemia (AML) models. The information presented is collated from preclinical studies and aims to provide a comprehensive resource for evaluating the therapeutic potential of these agents in AML.
Introduction to PARP Inhibition in AML
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during DNA replication, leading to synthetic lethality and cancer cell death. While BRCA mutations are rare in AML, the principle of synthetic lethality is being explored by targeting other DNA damage response (DDR) deficiencies present in leukemia cells. PARP inhibitors are under active investigation in AML, both as monotherapies and in combination with other agents, to exploit these vulnerabilities.
Quantitative Comparison of PARP Inhibitor Potency
The following tables summarize the in vitro potency of this compound, Olaparib, and Talazoparib in various AML cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.
Table 1: Potency of PARP Inhibitors Against PARP1 Enzyme
| PARP Inhibitor | PARP1 IC50 (nM) |
| This compound | 3.4[1] |
| Olaparib | 5 |
| Talazoparib | 0.6 |
Table 2: Comparative Cellular IC50 Values of PARP Inhibitors in AML Cell Lines
| Cell Line | KU-0058948 (µM) | Olaparib (µM) | Talazoparib (µM) |
| KASUMI-1 | 1.0 | 32 | 3 |
| KG-1 | >10 | 100 | 3 |
| MOLM-13 | 2.5 | 18 | 3 |
| MV4-11 | 2.5 | 200 | 3 |
| OCI-AML3 | 1.0 | 50 | 3 |
Data for KU-0058948 was extracted from studies on myeloid leukemia cell lines. Data for Olaparib and Talazoparib from a comparative study on AML cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PARP Inhibition Signaling Pathway in AML.
Caption: General Experimental Workflow for PARP Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of PARP inhibitors on AML cell lines and to calculate IC50 values.
-
Cell Seeding: AML cell lines (e.g., KASUMI-1, KG-1, MOLM-13, MV4-11, OCI-AML3) are seeded in 96-well plates at a density of 1-2 x 10^4 cells per well.[2] Primary AML cells are seeded at 1 x 10^5 cells per well.[2]
-
Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (e.g., this compound, Olaparib, Talazoparib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[2] The plates are then incubated for an additional 4 hours at 37°C.[2]
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with PARP inhibitors.
-
Cell Treatment: AML cells are treated with the PARP inhibitor at the desired concentration and for the specified duration.
-
Cell Harvesting and Washing: Cells are harvested and washed twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified using flow cytometry software.
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of PARP1, a hallmark of apoptosis, in response to PARP inhibitor treatment.
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody that recognizes both full-length PARP1 (~116 kDa) and the cleaved fragment (~89 kDa). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to full-length and cleaved PARP is quantified to assess the extent of apoptosis. An increase in the cleaved PARP fragment indicates the induction of apoptosis.[3]
Conclusion
This compound demonstrates potent enzymatic inhibition of PARP1.[1] Preclinical data in AML cell lines suggest that its cellular efficacy is comparable to or, in some cases, more potent than other established PARP inhibitors like Olaparib, particularly in cell lines such as KASUMI-1 and OCI-AML3. Talazoparib generally exhibits the highest potency across the tested AML cell lines. The choice of a specific PARP inhibitor for further investigation in AML may depend on the specific genetic subtype of the disease and the potential for combination therapies. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel PARP inhibitors in AML models.
References
Confirming KU-0058948 Hydrochloride-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. KU-0058948 hydrochloride, a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), has been shown to induce cell cycle arrest and apoptosis in primary myeloid leukemic cells and cell lines.[1][2] For researchers investigating the pro-apoptotic efficacy of compounds like this compound, selecting the appropriate detection method is critical for generating robust and reliable data. This guide provides an objective comparison of the widely used Annexin V assay with other common methods for confirming apoptosis, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Analysis of Apoptosis
The following table summarizes quantitative data from a study investigating the effects of this compound on the P39 myeloid leukemic cell line.
| Assay | Method Principle | Cell Line | Treatment | Results (% Apoptotic Cells) | Reference |
| Annexin V Staining | Detects externalized phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. | P39 | 1 µM KU-0058948 for 120h | Early Apoptotic: 35%Late Apoptotic/Necrotic: 45% | Gaymes et al., 2009[1] |
| Sub-G1 Analysis | Quantifies the fraction of cells with fragmented DNA, a characteristic of late-stage apoptosis, by measuring DNA content via flow cytometry. | P39 | 1 µM KU-0058948 for 120h | Sub-G1 population: ~40% | Gaymes et al., 2009[1] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks, a hallmark of late-stage apoptosis.[3][4] | P39 | 1 µM KU-0058948 for 120h | Data not available in the cited literature. | - |
| Caspase-3/7 Activity | Measures the activity of key executioner caspases, which are central to the apoptotic signaling cascade.[5] | P39 | 1 µM KU-0058948 for 120h | Data not available in the cited literature. | - |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams illustrate the PARP1 inhibition-induced apoptosis pathway and the workflow for the Annexin V assay.
Caption: PARP1 inhibition by this compound leads to apoptosis.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Comparison of Apoptosis Detection Methods
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] | Early | High sensitivity for early apoptotic events; allows for differentiation between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI).[8] | Can also stain necrotic cells if the membrane is compromised; binding is calcium-dependent.[9] |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[3][4] | Late | Can be used on fixed cells and tissue sections; provides spatial information in tissue samples. | May also detect necrotic cells; can be less sensitive for early apoptotic stages.[10][11] |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3, -7), which are key enzymes in the apoptotic cascade. | Mid to Late | Provides a functional readout of the apoptotic signaling pathway; can be highly sensitive. | Caspase activation can vary between cell types and apoptotic stimuli; some cell death pathways are caspase-independent.[12] |
| Sub-G1 Analysis | Measures the proportion of cells with a DNA content less than that of G1 cells, indicative of DNA fragmentation. | Late | Relatively simple and inexpensive flow cytometry-based method. | Provides limited information on the mechanism of cell death; can be prone to interference from cell debris and aggregates. |
Experimental Protocols
Annexin V Staining Protocol (Flow Cytometry)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Seed and treat cells with this compound or a vehicle control for the desired time.
-
Harvest cells, including any floating cells from the supernatant for adherent cultures.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) and 5 µL of a viability dye solution (e.g., Propidium Iodide at 50 µg/mL).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
TUNEL Assay Protocol (Flow Cytometry)
This protocol outlines the general steps for the TUNEL assay and may vary depending on the specific kit used.
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described for the Annexin V assay.
-
Fix the cells in a 1-4% paraformaldehyde solution in PBS for 15-30 minutes at room temperature.
-
Wash the cells in PBS and then permeabilize by resuspending in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
-
Labeling:
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in the DNA Labeling Solution containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP).
-
Incubate for 60 minutes at 37°C in a humidified atmosphere.
-
Wash the cells to remove unincorporated nucleotides.
-
-
Analysis:
-
If using an indirect detection method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on a homogeneous, luminescent assay format.
-
Assay Setup:
-
Plate cells in a 96-well plate (white-walled for luminescence) and treat with this compound to induce apoptosis. Include appropriate controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
-
Reagent Addition:
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence in each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
References
- 1. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential involvement of caspases in apoptosis of myeloid leukemic cells induced by chemotherapy versus growth factor withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis detection by annexin V binding: a novel method for the quantitation of cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin-V and TUNEL use in monitoring the progression of apoptosis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-independent cell death in AML: caspase inhibition in vitro with pan-caspase inhibitors or in vivo by XIAP or Survivin does not affect cell survival or prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The PARP Inhibitor KU-0058948 Hydrochloride: A Comparative Guide to its Efficacy in PTEN Mutant Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KU-0058948 hydrochloride and other therapeutic alternatives for the treatment of cancers harboring PTEN mutations. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
The tumor suppressor gene PTEN is one of the most frequently mutated genes in human cancers. Its loss leads to genomic instability, including defects in homologous recombination (HR), a critical DNA repair pathway. This creates a vulnerability that can be exploited by targeting the base excision repair pathway, primarily mediated by Poly(ADP-ribose) polymerase (PARP) enzymes. The inhibition of PARP in HR-deficient cells, such as those with PTEN mutations, results in a synthetic lethal phenotype, leading to selective cancer cell death.
This compound is a potent inhibitor of PARP1[1]. Its efficacy in PTEN-deficient cancer cells has been demonstrated in preclinical studies, establishing it as a significant tool for research and a potential therapeutic agent. This guide compares the performance of this compound with other key PARP inhibitors, Olaparib and Talazoparib, in the context of PTEN-mutant cancers.
Comparative Efficacy of PARP Inhibitors in PTEN-Deficient Cells
The following table summarizes the in vitro efficacy of this compound and its alternatives in cancer cell lines with varying PTEN status. The data highlights the increased sensitivity of PTEN-deficient cells to PARP inhibition.
| Compound | Cell Line | PTEN Status | Assay Type | Endpoint | Result | Reference |
| This compound | HCT116 | -/- | Clonogenic Survival | Surviving Fraction | Significantly lower in PTEN-/- vs. PTEN+/+ and PTEN+/- | [2] |
| Olaparib (KU-0059436) | HCT116 | -/- | Clonogenic Survival | Surviving Fraction | Significantly lower in PTEN-/- vs. PTEN+/+ and PTEN+/- | [2] |
| Olaparib | H1650 (NSCLC) | null | Combination with Cisplatin | Synergistic Effect | Increased sensitivity to the combination in PTEN-null cells | [3] |
| Olaparib | PC-9 (NSCLC) | knockdown | Combination with Cisplatin | Synergistic Effect | Increased sensitivity to the combination in PTEN-knockdown cells | [3] |
| Talazoparib | Various | loss | Phase II Clinical Trial | Clinical Benefit Rate | Clinical benefit observed in patients with alterations in BRCA pathway genes | [4][5] |
In Vivo Efficacy in PTEN-Deficient Xenograft Models
Preclinical in vivo studies have further validated the synthetic lethal relationship between PARP inhibition and PTEN deficiency.
| Compound | Xenograft Model | PTEN Status | Treatment | Outcome | Reference |
| Olaparib (KU-0059436) | HCT116 | -/- | 50 mg/kg/day | Suppressed tumor growth | [2] |
| Olaparib | H1650 & PC-9(PTEN-) | null/knockdown | Combination with Cisplatin | More effective tumor growth inhibition than single agents | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating the efficacy of PARP inhibitors in PTEN mutant cells.
Caption: Synthetic lethality of PARP inhibition in PTEN mutant cells.
Caption: Experimental workflow for evaluating PARP inhibitor efficacy.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of PARP inhibitors. For specific concentrations and incubation times, it is recommended to consult the original research articles.
Clonogenic Survival Assay
-
Cell Plating: Seed cells (e.g., HCT116 PTEN+/+ and PTEN-/-) in 6-well plates at a density that allows for colony formation (typically 500-1000 cells/well).
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound, Olaparib, or Talazoparib. Include a vehicle-only control.
-
Incubation: Incubate the plates for 10-15 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γH2AX, cleaved PARP, PTEN, β-actin).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116 PTEN-/-) into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment and control groups. Administer the PARP inhibitor (e.g., Olaparib at 50 mg/kg/day) or vehicle control via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize mice and excise tumors for further analysis.
Conclusion
This compound demonstrates significant efficacy in PTEN mutant cancer cells, operating through a synthetic lethal mechanism by inhibiting PARP in the context of homologous recombination deficiency. Its performance is comparable to other well-established PARP inhibitors like Olaparib and Talazoparib. The choice of a specific PARP inhibitor for research or clinical development may depend on factors such as potency, selectivity, and pharmacokinetic properties. The experimental data strongly supports the continued investigation of PARP inhibitors as a therapeutic strategy for the significant population of patients with PTEN-deficient tumors.[2][6][7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic lethal targeting of PTEN mutant cells with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of olaparib with combination of cisplatin on PTEN-deficient lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic lethal targeting of PTEN mutant cells with PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic lethal targeting of PTEN mutant cells with PARP inhibitors | EMBO Molecular Medicine [link.springer.com]
- 8. Synthetic lethal targeting of PTEN mutant cells with PARP inhibitors | EMBO Molecular Medicine [link.springer.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of KU-0058948 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, KU-0058948 hydrochloride should be treated as a hazardous chemical waste. Dispose of it through a licensed hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.
This guide provides detailed procedures for the safe and proper disposal of this compound, a potent PARP1 inhibitor used in research. Adherence to these guidelines is crucial to ensure laboratory safety, environmental protection, and regulatory compliance.
I. Understanding the Compound
| Property | Value |
| CAS Number | 763111-49-5 (free base) |
| Molecular Formula | C₂₁H₂₁FN₄O₂・HCl |
| Appearance | Solid |
| Solubility | Soluble in water and DMSO[2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
2. Segregation of Waste:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. As a general rule, segregate waste by chemical class (e.g., acids, bases, flammables, etc.).[3]
3. Disposal of Unused or Expired this compound:
-
Solid Waste:
-
Collect the solid compound in a sealed, robust, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
-
Solutions:
-
Aqueous and DMSO solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Do not dispose of these solutions down the sanitary sewer.
-
4. Disposal of Contaminated Materials:
-
Labware and Glassware:
-
Disposable materials (e.g., pipette tips, tubes) contaminated with this compound must be disposed of as hazardous waste.[4]
-
Place these items in a designated hazardous waste container.
-
-
Empty Containers:
5. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Keep containers closed except when adding waste.[5]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
III. Emergency Procedures
-
Spills: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, contact your EHS office immediately.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
